Product packaging for 2,6-Dichlorobenzyl bromide(Cat. No.:CAS No. 20443-98-5)

2,6-Dichlorobenzyl bromide

Cat. No.: B032993
CAS No.: 20443-98-5
M. Wt: 239.92 g/mol
InChI Key: PDFGFQUSSYSWNI-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl bromide is a highly versatile and reactive alkylating agent of significant value in organic synthesis and medicinal chemistry research. Its primary utility stems from the electrophilic benzylic bromide moiety, which readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, thiols, and stabilized carbanions, to introduce the sterically hindered and electron-deficient 2,6-dichlorobenzyl group. This functional group is a critical pharmacophore and structural motif in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and other small molecule therapeutics where the dichloro-substituted aromatic ring can enhance binding affinity and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrCl2 B032993 2,6-Dichlorobenzyl bromide CAS No. 20443-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,3-dichlorobenzene
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InChI

InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
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InChI Key

PDFGFQUSSYSWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrCl2
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DSSTOX Substance ID

DTXSID60174392
Record name Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI)
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Molecular Weight

239.92 g/mol
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Physical Description

White crystals with a pungent odor; [Alfa Aesar MSDS]
Record name alpha-Bromo-2,6-dichlorotoluene
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CAS No.

20443-98-5
Record name 2,6-Dichlorobenzyl bromide
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Record name 1-Bromomethyl-2,6-dichlorobenzene
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Record name Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI)
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Record name Alpha-bromo-2,6-dichlorotoluene
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Record name 1-BROMOMETHYL-2,6-DICHLOROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dichlorobenzyl bromide, an important intermediate in the synthesis of various bioactive molecules.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Data

This compound, with the CAS number 20443-98-5, is a solid, white crystalline compound.[2][3] It is recognized for its role as a versatile chemical intermediate in the preparation of complex organic compounds, including potent epoxide hydrolase inhibitors and anti-HIV drug analogues.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₇H₅BrCl₂[3][6]
Molecular Weight 239.92 g/mol [3][6]
Appearance White solid / Colorless to white crystals[2][3]
Melting Point 54-57 °C / 129.2-134.6 °F[2][4]
Boiling Point 133-135 °C at 10 torr[3]
Flash Point > 112 °C / > 233.6 °F (closed cup)[2][6]
Solubility Soluble in water, slightly soluble in ethanol.
CAS Number 20443-98-5[3][6]
InChI Key PDFGFQUSSYSWNI-UHFFFAOYSA-N
SMILES String Clc1cccc(Cl)c1CBr

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of this compound.

1. Melting Point Determination (Capillary Method)

  • Principle: This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

    • The sample is heated slowly, and the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is reported as the melting point.

2. Boiling Point Determination (Distillation Method at Reduced Pressure)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that decompose at their atmospheric boiling point, the determination is carried out under reduced pressure (vacuum).

  • Procedure:

    • A sample of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

    • A manometer is included in the apparatus to measure the pressure.

    • The flask is heated, and the pressure is reduced to the desired level (e.g., 10 torr).

    • The temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.

3. Flash Point Determination (Closed-Cup Method)

  • Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method confines the vapors, typically leading to a lower flash point than an open-cup method.

  • Procedure:

    • The sample of this compound is placed in a sealed cup (the "closed cup") and slowly heated.

    • At regular temperature intervals, an ignition source (such as a small flame) is introduced into the vapor space above the sample.

    • The temperature at which a brief flash is observed is recorded as the flash point.

Synthesis Workflow Visualization

A modern and green process for synthesizing this compound involves the photocatalytic oxidative bromination of 2,6-Dichlorotoluene.[1][7][8] This method utilizes hydrogen peroxide as an oxidant and hydrobromic acid as a bromine source under light irradiation, often in a microchannel reactor to ensure safety and efficiency.[1][7][8]

SynthesisWorkflow DCT 2,6-Dichlorotoluene (DCT) Reaction_Start Microchannel Reactor (70°C, 0.8 MPa) DCT->Reaction_Start HBr Hydrobromic Acid (HBr) HBr->Reaction_Start H2O2 Hydrogen Peroxide (H2O2) H2O2->Reaction_Start Bromine Bromine Radical (Br•) DCB_Radical 2,6-Dichlorobenzyl Radical Bromine->DCB_Radical Reacts with DCT DCBB 2,6-Dichlorobenzyl Bromide (DCBB) DCB_Radical->DCBB Reacts with Bromine Quenching Washing with Na2SO3 and Water DCBB->Quenching Light_Irradiation Light Irradiation (Blue Light, 87W) Reaction_Start->Light_Irradiation Reaction Mixture Light_Irradiation->Bromine Generates Drying Drying over Na2SO4 Quenching->Drying Purification Purification Drying->Purification Purification->DCBB Final Product (Yield: 91.4%)

Caption: Workflow for the photocatalytic synthesis of this compound.

References

2,6-Dichlorobenzyl bromide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzyl bromide, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, particularly in the creation of soluble epoxide hydrolase (sEH) inhibitors and anti-HIV agents.

Chemical Structure and Identification

This compound, also known as α-Bromo-2,6-dichlorotoluene, is a disubstituted aromatic halide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing chloro groups and the reactive benzylic bromide functional group makes it a valuable and versatile reagent in organic synthesis.

Chemical Structure:

CAS Number: 20443-98-5[1][2][3]

Physicochemical and Safety Data

The properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₅BrCl₂[1][3]
Molecular Weight 239.92 g/mol [2]
Appearance Colorless to white crystalline solid[2]
Melting Point 54-56 °C[2][3]
Boiling Point 133-135 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup
SMILES String Clc1cccc(Cl)c1CBr
InChI Key PDFGFQUSSYSWNI-UHFFFAOYSA-N
Signal Word Danger
Hazard Statements H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)
Storage Class Code 8A - Combustible corrosive hazardous materials

Experimental Protocol: Synthesis

A green and safe process for the synthesis of this compound has been developed utilizing a photocatalytic oxidative bromination reaction in a microchannel reactor.[4][5] This method offers high yield and improved safety compared to traditional batch reactor processes.

Reaction: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene (DCT).

Reagents:

  • 2,6-Dichlorotoluene (DCT)

  • Hydrogen Peroxide (H₂O₂) as the oxidant

  • Hydrobromic Acid (HBr) as the bromine source

  • 1,2-Dichloroethane as the solvent

Optimal Reaction Conditions: [4][5]

  • Molar Ratio (HBr:H₂O₂:DCT): 1.5 : 1.5 : 1

  • Light Source: 87 W blue light irradiation

  • Reaction Temperature: 70 °C

  • Reaction Pressure: 0.8 MPa

  • Residence Time: 5.88 minutes

Methodology:

  • Solution Preparation:

    • Solution A: Prepare a 15.0 wt % solution of 2,6-Dichlorotoluene (DCT) in 1,2-dichloroethane.

    • Solution B: Prepare a 12.5 wt % aqueous solution of Hydrobromic Acid (HBr).

    • Solution C: Prepare a 5.76 wt % aqueous solution of Hydrogen Peroxide (H₂O₂).

  • Reaction Execution:

    • The three solutions are pumped into a microchannel reactor at specific flow rates: Solution A at 1.37 mL/min, Solution B at 1.33 mL/min, and Solution C at 1.33 mL/min.

    • The reactor is maintained at a constant temperature of 70 °C and a pressure of 0.8 MPa.

    • The reaction mixture is irradiated with an 87 W blue light source.

  • Outcome:

    • Under these optimized conditions, the conversion of 2,6-Dichlorotoluene can reach up to 98.1%, with a yield of this compound as high as 91.4%.[4][5]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photocatalytic synthesis of this compound.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reactor Microchannel Reactor cluster_conditions Reaction Conditions cluster_product Product Output DCT Solution A: 15.0 wt% 2,6-Dichlorotoluene (in 1,2-dichloroethane) Reactor Photocatalytic Reaction Core DCT->Reactor 1.37 mL/min HBr Solution B: 12.5 wt% HBr (aq) HBr->Reactor 1.33 mL/min H2O2 Solution C: 5.76 wt% H₂O₂ (aq) H2O2->Reactor 1.33 mL/min Product This compound (91.4% Yield) Reactor->Product Conversion Conditions Temp: 70 °C Pressure: 0.8 MPa Light: 87W Blue Light Residence Time: 5.88 min Conditions->Reactor

Caption: Workflow for the photocatalytic synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block for sophisticated pharmaceutical intermediates.[1] Its primary utility lies in its benzylic bromide group, which is highly susceptible to nucleophilic substitution, making it an excellent reagent for alkylation reactions.[1]

A. Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound is used in the preparation of potent inhibitors of soluble epoxide hydrolase (sEH).[3] The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating blood pressure and inflammation. By inhibiting sEH, the concentration of beneficial EETs increases, making sEH inhibitors a promising therapeutic target for hypertension and inflammatory diseases.

B. Anti-HIV Agents: this compound is also a precursor in the synthesis of anti-HIV drugs, particularly those based on diaryltriazine (DATA) analogues.[3] These compounds are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a vital role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern are often critical for achieving high potency and a favorable resistance profile.

References

An In-Depth Technical Guide to the Solubility of 2,6-Dichlorobenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichlorobenzyl bromide in organic solvents. Recognizing the critical role of solubility data in drug development and synthetic chemistry, this document compiles available quantitative and qualitative data, details established experimental protocols for solubility determination, and presents a logical workflow to guide researchers in this process.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For drug development professionals and synthetic chemists, understanding the solubility of a compound like this compound is paramount for various applications, including:

  • Reaction Condition Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and yields.

  • Purification and Crystallization: Selecting appropriate solvents for effective purification and obtaining high-quality crystals.

  • Formulation Development: Designing appropriate delivery systems for active pharmaceutical ingredients (APIs).

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following table summarizes the available information.

SolventSolubilityMethodNotes
Methanol0.1 g/mLNot SpecifiedSolution is described as "clear".
EthanolSlightly Soluble[1]Not SpecifiedNo quantitative value available.
WaterSoluble[1]Not Specified

The limited availability of specific quantitative data underscores the necessity for researchers to determine solubility experimentally for their specific solvent systems and conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility.[2]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial or flask.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or rotator. The temperature should be controlled and recorded.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of subsequent samples does not change significantly.[2][3]

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Filtration: Using a syringe filter (e.g., PTFE for organic solvents) to draw the supernatant. It is crucial to pre-rinse the filter with the saturated solution to avoid adsorption of the solute onto the filter material.[3]

      • Centrifugation: Centrifuging the sample at a controlled temperature and then carefully pipetting the supernatant.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standards of known concentrations.

      • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

      • UV-Vis Spectroscopy: Can be used if the compound has a chromophore and the solvent does not interfere with the absorbance.

  • Calculation:

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired organic solvent as described in the equilibrium solubility method (steps 1 and 2).

  • Sample Collection and Weighing:

    • After phase separation (filtration or centrifugation), accurately pipette a known volume of the saturated supernatant into a pre-weighed, clean, and dry evaporating dish.[4]

    • Weigh the evaporating dish containing the solution.[4]

  • Solvent Evaporation:

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

    • Ensure all the solvent has been removed.

  • Drying and Final Weighing:

    • Dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[4]

    • Cool the dish in a desiccator to room temperature before weighing.

    • Weigh the dish with the dry solute.[4]

  • Calculation:

    • The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis & Calculation start Start: Define Solvent & Temperature prep_solute Prepare Pure Solute (this compound) start->prep_solute prep_solvent Prepare Pure Solvent start->prep_solvent add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent->add_excess agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate check_equilibrium Sample and Analyze at Intervals to Confirm Equilibrium agitate->check_equilibrium separate Separate Saturated Solution from Excess Solid check_equilibrium->separate filtration Filtration separate->filtration Method 1 centrifugation Centrifugation separate->centrifugation Method 2 quantify Quantify Solute Concentration in Supernatant filtration->quantify centrifugation->quantify hplc HPLC quantify->hplc Analytical Method gravimetric Gravimetric Analysis quantify->gravimetric Alternative Method calculate Calculate Solubility (e.g., mg/mL, mol/L) hplc->calculate gravimetric->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Determining the Solubility of an Organic Compound.

Synthesis Workflow of this compound

For researchers interested in the synthesis of this compound, a common method involves the bromination of 2,6-dichlorotoluene. The following diagram outlines a typical synthesis workflow.

G cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Work-up & Purification cluster_3 Final Product start Start: 2,6-Dichlorotoluene add_solvent Dissolve in a Suitable Solvent (e.g., CCl4, cyclohexane) start->add_solvent add_brominating_agent Add Brominating Agent (e.g., N-Bromosuccinimide) add_solvent->add_brominating_agent add_initiator Add Radical Initiator (e.g., AIBN, Benzoyl Peroxide) add_brominating_agent->add_initiator reflux Heat to Reflux with Irradiation (e.g., UV lamp) add_initiator->reflux cool Cool Reaction Mixture reflux->cool filter Filter to Remove By-products (e.g., Succinimide) cool->filter wash Wash Filtrate (e.g., with Na2S2O3, H2O, brine) filter->wash dry Dry Organic Layer (e.g., over Na2SO4, MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: General Synthesis Workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter for their specific applications. The provided workflows offer a visual representation of the experimental processes involved in both solubility determination and synthesis.

References

Reactivity of 2,6-Dichlorobenzyl Bromide with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl bromide (DCBB) is a vital building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics such as epoxide hydrolase inhibitors and antiviral agents.[1] Its chemical structure, featuring a benzyl bromide moiety flanked by two chlorine atoms in the ortho positions, confers a unique reactivity profile that is of significant interest. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, steric and electronic effects, and practical experimental considerations.

The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile replaces the bromide leaving group. The reaction pathway, either bimolecular (SN2) or unimolecular (SN1), is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the benzylic carbon.

Theoretical Background: SN1 vs. SN2 Mechanisms and the Influence of Steric Hindrance

Nucleophilic substitution reactions at a saturated carbon atom, such as the benzylic carbon in this compound, can proceed through two primary mechanisms: SN1 and SN2.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center is a critical factor, with bulkier substituents significantly slowing down the reaction rate. For primary benzylic halides like this compound, the SN2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The rate of reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation is crucial, with tertiary and resonance-stabilized carbocations (like benzylic carbocations) being more favorable. While the benzylic position can stabilize a carbocation, the presence of two ortho-chloro substituents in DCBB introduces significant steric hindrance, which can disfavor the planar carbocation intermediate required for an SN1 pathway.

Steric Hindrance: The two chlorine atoms at the ortho positions of the benzene ring in this compound create substantial steric hindrance around the benzylic carbon. This steric bulk impedes the backside attack of the nucleophile required for an SN2 reaction, generally leading to slower reaction rates compared to unsubstituted benzyl bromide.

Reactivity with Oxygen Nucleophiles (Alkoxides)

The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, yields the corresponding 2,6-dichlorobenzyl ethers. This reaction typically proceeds via an SN2 mechanism.

Quantitative Data:

ElectrophileNucleophileProductYieldReference
2,6-Dichlorobenzyl chlorideAnhydrous sodium acetate2,6-Dichlorobenzyl acetate99.5% (production rate)[2]

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Methyl Ether

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactivity with Nitrogen Nucleophiles (Amines)

The alkylation of amines with this compound is a common method for the synthesis of substituted benzylamines. These reactions generally follow an SN2 pathway. The rate of reaction is influenced by the nucleophilicity of the amine, which is in turn affected by the electronic nature of its substituents.

Quantitative Data:

Direct kinetic data for the reaction of this compound with specific amines is scarce. However, a study on the reaction of various substituted benzylamines with benzyl bromide in methanol provides valuable comparative data and highlights the expected trends.

Benzylamine SubstituentSecond-Order Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹)
4-OCH₃1.55 x 10⁻³
4-CH₃1.10 x 10⁻³
H6.31 x 10⁻⁴
4-Cl3.16 x 10⁻⁴
3-CF₃1.58 x 10⁻⁴
4-NO₂5.01 x 10⁻⁵

Data from the reaction of substituted benzylamines with unsubstituted benzyl bromide. It is expected that the rates with this compound would be lower due to steric hindrance.

Experimental Protocol: Synthesis of N-(2,6-Dichlorobenzyl)piperidine

Materials:

  • This compound

  • Piperidine

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Reactivity with Sulfur Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles and readily react with benzylic halides like this compound to form thioethers. These reactions are typically fast and proceed via an SN2 mechanism.

Quantitative Data:

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Phenyl Sulfide

Materials:

  • This compound

  • Thiophenol

  • A suitable base (e.g., sodium hydroxide or sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.0 eq) to generate the sodium thiophenoxide in situ.

  • To this solution, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: General SN2 Reaction Mechanism

Caption: General mechanism for an SN2 reaction.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

experimental_workflow start Start reagents Combine this compound, Nucleophile, and Solvent start->reagents reaction Stir at Controlled Temperature (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

2,6-Dichlorobenzyl bromide electrophilicity of benzylic carbon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,6-Dichlorobenzyl Bromide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (DCBB) is a pivotal intermediate in organic synthesis, particularly for pharmaceuticals, owing to the reactive nature of its benzylic carbon.[1] This technical guide provides a detailed analysis of the electrophilicity of this carbon center. While direct quantitative kinetic data for DCBB is not extensively documented in publicly available literature, this paper establishes a robust theoretical framework to understand and predict its reactivity. By examining the fundamental principles of nucleophilic substitution, the electronic and steric effects of the ortho-chloro substituents, and comparative data from analogous benzyl halides, we can infer the key factors governing its behavior. Furthermore, a detailed experimental protocol is presented to enable researchers to quantitatively determine the electrophilicity of this compound through kinetic studies.

The reactivity of benzyl halides like this compound is predominantly characterized by nucleophilic substitution reactions. The benzylic carbon is sp³ hybridized and bonded to an electronegative bromine atom, creating a polar C-Br bond. This polarity induces a partial positive charge (δ+) on the benzylic carbon, rendering it susceptible to attack by nucleophiles.

For primary benzylic halides, the operative mechanism is typically the bimolecular nucleophilic substitution (SN2) pathway.[2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] This process proceeds through a high-energy trigonal bipyramidal transition state.

Substituent_Effects DCBB This compound Reactivity Electronic Inductive Effect (-I) of 2,6-Cl atoms DCBB->Electronic Steric Steric Hindrance from 2,6-Cl atoms DCBB->Steric Increase_d_plus Increases δ+ on Benzylic Carbon Electronic->Increase_d_plus Hinder_Nu Hinders Nucleophile Backside Attack Steric->Hinder_Nu Lower_Ea Lowers Transition State Energy (Ea) Increase_d_plus->Lower_Ea More electrophilic Raise_Ea Raises Transition State Energy (Ea) Hinder_Nu->Raise_Ea Steric clash Accelerate Accelerates SN2 Rate Lower_Ea->Accelerate Retard Retards SN2 Rate Raise_Ea->Retard Experimental_Workflow prep 1. Prepare Stock Solutions - DCBB in Acetone-d6 - KI in Acetone-d6 - Internal Standard in Acetone-d6 mix 2. Initiate Reaction - Add solutions to NMR tube at t=0 - Mix rapidly prep->mix Combine reagents thermo 3. Thermostat - Place NMR tube in constant temperature bath (25°C) mix->thermo Maintain constant T acquire 4. Acquire 1H NMR Spectra - Take spectra at regular time intervals (e.g., every 10 mins for 2 hours) thermo->acquire Monitor progress integrate 5. Process Data - Integrate benzylic CH2 peaks of reactant and product vs. internal standard acquire->integrate Quantify species plot 6. Kinetic Plot - Plot ln([DCBB]t/[KI]t) vs. time (assuming pseudo-first-order if [KI] >> [DCBB]) OR - Use second-order integrated rate law integrate->plot Visualize kinetics calculate 7. Calculate Rate Constant - Determine slope of the line - Slope = k plot->calculate Derive k

References

Spectroscopic Analysis of 2,6-Dichlorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorobenzyl bromide, a compound utilized in the synthesis of various chemical entities, including potent epoxide hydrolase inhibitors and anti-HIV drug analogues.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic and benzylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8Singlet2H-CH₂Br
~7.2-7.4Multiplet3HAr-H

Note: Predicted chemical shifts are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The benzylic protons (-CH₂Br) are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons will likely appear as a multiplet in the downfield region, a result of the deshielding effect of the benzene ring and the electron-withdrawing chloro substituents.[4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~30-CH₂Br
~128-135Ar-C
~136Ar-C (ipso to -CH₂Br)
~138Ar-C (ipso to -Cl)

Note: Predicted chemical shifts are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The carbon of the bromomethyl group is expected to be the most upfield signal. The aromatic carbons will appear in the typical downfield region for benzene derivatives.

A standard protocol for obtaining NMR spectra of an organic compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[3]

  • Transfer to NMR Tube : Filter the solution into a clean NMR tube.

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.[3] The acquisition parameters, such as the number of scans and relaxation delay, should be optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~1580, ~1450Medium-StrongC=C stretch (aromatic ring)
~1300-1150MediumCH₂ wag (-CH₂Br)[7]
~850-550StrongC-Cl stretch[7]
~690-515StrongC-Br stretch[7]

The IR spectrum will exhibit characteristic peaks for the aromatic C-H and C=C bonds. The presence of the halogen atoms will be indicated by strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[7]

For a solid sample like this compound, the following protocol can be used:

  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[8]

  • Deposition on Salt Plate : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and record the spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9] It provides information about the molecular weight and fragmentation pattern of a compound.[9]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
238, 240, 242Varies[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
159, 161High[M-Br]⁺ (Loss of bromine radical)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The base peak is likely to be the fragment resulting from the loss of the bromine atom, which forms a relatively stable benzyl cation.

A general procedure for obtaining a mass spectrum is as follows:

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[10] Further dilute a small aliquot of this solution.[10]

  • Ionization : Introduce the sample into the mass spectrometer. Electron impact (EI) or a softer ionization technique like electrospray ionization (ESI) can be used.[11][12]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[11]

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent (+ TMS) Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 2,6-Dichlorobenzyl bromide (CAS No. 20443-98-5). Adherence to these guidelines is critical to ensure personnel safety and mitigate risks in a laboratory or manufacturing environment. This chemical is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as epoxide hydrolase inhibitors and anti-HIV drug analogues.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature.[3][4] Understanding its physical properties is the first step in safe handling.

PropertyValueReferences
Synonyms α-Bromo-2,6-dichlorotoluene, 1-Bromomethyl-2,6-dichlorobenzene[5]
Molecular Formula C₇H₅BrCl₂[4]
Molecular Weight 239.92 g/mol
Appearance Colorless to white crystalline solid[3][4]
Melting Point 54-57 °C[4]
Boiling Point 133 - 135 °C @ 10 torr[3]
Flash Point > 112 °C (> 233.6 °F) - closed cup[4][5]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance that poses significant health risks upon exposure. It is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4]

Hazard ClassificationCategoryGHS Code
Signal Word Danger-
Skin Corrosion / Irritation Category 1BH314
Serious Eye Damage / Irritation Category 1H314
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335

Data sourced from Fisher Scientific and Sigma-Aldrich Safety Data Sheets.[5][6]

  • Inhalation: Causes chemical burns to the respiratory tract.[3] Inhalation may lead to symptoms such as coughing, sore throat, and shortness of breath.[3][7][8] Aspiration could potentially lead to pulmonary edema.[3]

  • Skin Contact: Causes severe skin burns.[3][5] Symptoms include redness and pain.[7]

  • Eye Contact: Causes severe eye burns and is a lachrymator.[3][4] Contact can lead to redness, pain, tearing, and possible corneal injury.[3][7]

  • Ingestion: May cause severe and permanent damage to the digestive tract, with a risk of perforation.[3] Ingestion can cause a burning sensation.[7]

Experimental Protocols: Safe Handling and Storage

Safe handling requires a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure an appropriate chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Personal Protective Equipment (PPE): Don the following mandatory PPE: chemical safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[3][4][9] For tasks with a high potential for dust generation, a NIOSH-approved respirator is required.[3][5]

  • Weighing and Transfer: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to minimize dust and vapor exposure.[3]

  • Procedure: Use spark-proof tools and avoid actions that generate dust.[3] Keep the container tightly closed when not in use.[3]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[10] Decontaminate the work area. Remove and launder contaminated clothing before reuse; discard contaminated shoes.[3]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area designated as a "Corrosives area".[3][4]

  • Keep containers tightly closed to prevent contact with moisture.[3][4]

  • Store separately from incompatible materials.[7]

Incompatible Materials & Conditions
Bases, Alcohols, Amines
Strong Oxidizing Agents
Metals (Contact may evolve flammable hydrogen gas)
Moisture (Contact forms corrosive vapors)
Heat, flames, and sparks

Data sourced from various Safety Data Sheets.[3][4][5]

G Diagram 1: Standard Handling Workflow start Start: Retrieve from Corrosives Storage prep Verify Fume Hood, Eyewash & Shower start->prep ppe Don Mandatory PPE: Goggles, Gloves, Lab Coat prep->ppe weigh Weigh & Transfer Inside Fume Hood ppe->weigh use Use in Experiment weigh->use cleanup Decontaminate Workspace & Equipment use->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose storage Return Chemical to Storage dispose->storage end End storage->end G Diagram 2: Hierarchy of Safety Controls cluster_0 Diagram 2: Hierarchy of Safety Controls c1 Elimination / Substitution (Most Effective) c2 Engineering Controls (e.g., Fume Hood) c3 Administrative Controls (e.g., SOPs, Training) c4 Personal Protective Equipment (PPE) (e.g., Goggles, Gloves) (Least Effective) G Diagram 3: Emergency Spill Response Workflow spill Spill Detected alert Alert Personnel & Assess Risk spill->alert evacuate Evacuate Area If Necessary alert->evacuate High Risk ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe Low Risk evacuate->ppe contain Contain & Clean Up Spill (Sweep, No Dust) ppe->contain dispose Place Waste in Labeled Disposal Container contain->dispose decon Decontaminate Spill Area dispose->decon report Report Incident decon->report

References

Potential Hazards of 2,6-Dichlorobenzyl Bromide Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential hazards associated with the inhalation of 2,6-Dichlorobenzyl bromide based on available safety data and toxicological information for structurally related compounds. No specific peer-reviewed inhalation toxicity studies for this compound were identified in the public domain. Therefore, the information on quantitative toxicity and specific mechanisms should be interpreted with caution.

Executive Summary

This compound is a halogenated aromatic compound with significant potential for respiratory toxicity upon inhalation. Safety data sheets consistently classify this compound as corrosive and a lachrymator, with the primary target organ being the respiratory system. Acute inhalation exposure can lead to severe irritation, chemical burns to the respiratory tract, and potentially life-threatening pulmonary edema. Due to the lack of specific toxicological studies, a comprehensive quantitative risk assessment is not possible at this time. This guide synthesizes the available hazard information and provides a framework for understanding the potential risks and for designing appropriate safety and experimental protocols.

Hazard Identification and Toxicological Profile

The primary hazard associated with this compound is its corrosive effect on biological tissues upon direct contact. When inhaled as a dust or vapor, it readily interacts with the moist surfaces of the respiratory tract, leading to immediate and severe irritation.

Summary of Known Hazards
Hazard TypeDescriptionReferences
Respiratory Irritation Causes severe irritation and chemical burns to the nose, throat, and entire respiratory tract.[1][2]
Lachrymator Vapors are highly irritating to the eyes, causing tearing.[1][2]
Pulmonary Edema Aspiration or significant inhalation exposure may lead to the accumulation of fluid in the lungs, a serious medical condition.[1]
Systemic Effects May cause systemic effects following significant exposure, although specific target organs beyond the respiratory system have not been fully investigated.[1]
Physicochemical Properties Relevant to Inhalation Hazard
PropertyValueImplication for Inhalation Hazard
Physical State SolidCan be inhaled as dust particles.
Melting Point 54-57 °CMay become airborne as a vapor if heated.
Vapor Pressure No data availableThe volatility and potential for vapor inhalation are unknown.

Potential Mechanisms of Toxicity

While specific mechanistic studies on this compound are lacking, the toxic effects upon inhalation are likely mediated by its reactivity as a benzylic halide. A plausible mechanism involves the alkylation of biological macromolecules.

Upon contact with the aqueous environment of the respiratory tract mucosa, this compound can hydrolyze to form hydrogen bromide (HBr) and 2,6-dichlorobenzyl alcohol. Both the parent compound and HBr are corrosive and can cause direct tissue damage. The benzylic carbocation intermediate formed during hydrolysis is a potent electrophile that can react with nucleophilic groups in proteins and DNA, leading to cellular dysfunction and death. This cellular damage triggers an inflammatory response, contributing to the observed irritation and potential for pulmonary edema.

Potential Mechanism of Respiratory Irritation cluster_0 Inhalation Exposure cluster_1 Respiratory Tract Mucosa cluster_2 Cellular and Tissue Effects 2_6_DCBB This compound (Inhaled) Hydrolysis Hydrolysis 2_6_DCBB->Hydrolysis Alkylation Alkylation of Biomolecules 2_6_DCBB->Alkylation CellDamage Cellular Damage and Necrosis Hydrolysis->CellDamage HBr Formation Alkylation->CellDamage Inflammation Inflammatory Response CellDamage->Inflammation Edema Pulmonary Edema Inflammation->Edema

A potential mechanism of respiratory irritation by this compound.

Experimental Protocols for Inhalation Toxicity Assessment

Due to the absence of specific studies on this compound, this section outlines a generalized experimental protocol for assessing the acute inhalation toxicity of a corrosive solid, based on OECD Guideline 403.

Objective

To determine the acute inhalation toxicity of this compound in a rodent model, including the estimation of the median lethal concentration (LC50).

Materials and Methods
  • Test Substance: this compound, purity >98%.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.

  • Apparatus: A whole-body or nose-only inhalation exposure chamber designed to maintain a controlled, dynamic, and uniform atmosphere of the test substance.

  • Atmosphere Generation: A dust generator capable of producing a stable and respirable aerosol of the test substance. Particle size distribution should be characterized.

Experimental Procedure
  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Dose Range Finding Study: A preliminary study with a small number of animals is conducted to determine the appropriate concentration range for the main study.

  • Main Study:

    • Animals are divided into at least three exposure groups and one control group (exposed to filtered air).

    • Each group is exposed to a specific concentration of this compound for a fixed duration (typically 4 hours).

    • The chamber atmosphere is continuously monitored for the concentration of the test substance and particle size distribution.

  • Observations:

    • Clinical signs of toxicity are observed frequently during and after exposure.

    • Body weights are recorded before exposure and at regular intervals during the 14-day observation period.

    • Mortality is recorded daily.

  • Pathology:

    • A gross necropsy is performed on all animals.

    • Histopathological examination of the respiratory tract and other target organs is conducted.

Data Analysis

The LC50 is calculated using appropriate statistical methods (e.g., probit analysis). All observed clinical signs, body weight changes, and pathological findings are reported.

Experimental Workflow for Acute Inhalation Toxicity Acclimatization Animal Acclimatization (≥ 5 days) DoseFinding Dose Range-Finding Study Acclimatization->DoseFinding MainStudy Main Study Exposure (4 hours) DoseFinding->MainStudy Observations Clinical Observations & Body Weights (14 days) MainStudy->Observations Pathology Necropsy & Histopathology Observations->Pathology DataAnalysis Data Analysis (LC50 Calculation) Pathology->DataAnalysis

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-Dichlorobenzyl bromide. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, benzyl bromide, and other substituted benzyl halides to infer its thermal properties and decomposition pathways. This document is intended to serve as a valuable resource for professionals working with this compound, offering insights into its safe handling and potential degradation mechanisms.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis. The following table summarizes key properties.

PropertyValue
Chemical Formula C₇H₅BrCl₂
Molecular Weight 239.92 g/mol
Appearance White to off-white crystalline solid
Melting Point 55-58 °C
Flash Point >110 °C
Solubility Insoluble in water, soluble in many organic solvents

Thermal Stability and Decomposition Analysis

Inferred Thermal Stability

The thermal stability of benzyl halides is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to have a significant impact on the C-Br bond strength and the overall stability of the molecule.

The pyrolysis of benzyl bromide has been studied, indicating that the primary decomposition step is the homolytic cleavage of the C-Br bond to form a benzyl radical and a bromine atom.[1] The activation energy for this process in the gas phase for benzyl bromide is approximately 50.5 kcal/mol.[1] The presence of two electron-withdrawing chlorine atoms at the ortho positions in this compound is likely to influence this bond dissociation energy. The inductive effect of the chlorine atoms would tend to stabilize the benzyl radical, potentially lowering the activation energy for decomposition compared to unsubstituted benzyl bromide.

Anticipated Decomposition Products

Based on the known decomposition of other benzyl halides, the primary decomposition products of this compound upon heating are expected to be:

  • Hydrogen Bromide (HBr)

  • Hydrogen Chloride (HCl)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Various chlorinated and brominated aromatic and aliphatic hydrocarbons

The formation of these products would occur through a series of complex radical reactions following the initial C-Br bond cleavage.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the benzylic carbon-bromine bond, which is the weakest bond in the molecule. This initial step forms a 2,6-dichlorobenzyl radical and a bromine radical. Subsequent reactions of these highly reactive species can lead to a variety of decomposition products.

Decomposition_Pathway This compound This compound 2,6-Dichlorobenzyl radical 2,6-Dichlorobenzyl radical This compound->2,6-Dichlorobenzyl radical Heat (Δ) Bromine radical Bromine radical This compound->Bromine radical Heat (Δ) Hydrogen abstraction Hydrogen abstraction 2,6-Dichlorobenzyl radical->Hydrogen abstraction Dimerization/Polymerization Dimerization/Polymerization 2,6-Dichlorobenzyl radical->Dimerization/Polymerization Further Fragmentation Further Fragmentation 2,6-Dichlorobenzyl radical->Further Fragmentation High Temp. Bromine radical->Hydrogen abstraction Decomposition Products Decomposition Products Hydrogen abstraction->Decomposition Products HBr, HCl, etc. Dimerization/Polymerization->Decomposition Products Tars, Polymers Further Fragmentation->Decomposition Products CO, CO₂, etc.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the mass loss profile.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Weigh Sample Weigh Sample Place in Pan Place in Pan Weigh Sample->Place in Pan Set Temp Program Set Temp Program Set Atmosphere Set Atmosphere Set Temp Program->Set Atmosphere Record Mass vs Temp Record Mass vs Temp Determine Onset T Determine Onset T Record Mass vs Temp->Determine Onset T Analyze Residue Analyze Residue Determine Onset T->Analyze Residue DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Set Temp Program Set Temp Program Set Atmosphere Set Atmosphere Set Temp Program->Set Atmosphere Record Heat Flow Record Heat Flow Determine Transitions Determine Transitions Record Heat Flow->Determine Transitions Calculate Enthalpy Calculate Enthalpy Determine Transitions->Calculate Enthalpy

References

2,6-Dichlorobenzyl Bromide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzyl bromide is a crucial building block in organic synthesis, prized for its unique reactivity imparted by the presence of two chlorine atoms in the ortho positions to the bromomethyl group. This strategic substitution pattern influences its electrophilicity and makes it a valuable precursor for a wide range of molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant biological pathways are presented to serve as a practical resource for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The compound is a white solid at room temperature and is classified as a corrosive and lachrymatory agent, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

PropertyValueReference
CAS Number 20443-98-5[3]
Molecular Formula C₇H₅BrCl₂[4]
Molecular Weight 239.92 g/mol [4]
Appearance White solid / Colorless to white crystals[1][2]
Melting Point 54-57 °C[1][4][5]
Boiling Point 133-135 °C at 10 torr[2]
Flash Point > 112 °C (> 233.6 °F)[1][6]
Solubility Soluble in water and slightly soluble in ethanol[7]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[2]
InChI Key PDFGFQUSSYSWNI-UHFFFAOYSA-N[4]
SMILES String Clc1cccc(Cl)c1CBr[4]

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is the photocatalytic oxidative bromination of 2,6-dichlorotoluene. This approach offers a green and safer alternative to traditional bromination methods, utilizing hydrogen peroxide as an oxidant and hydrobromic acid as the bromine source in a microchannel reactor under light irradiation.[8][9][10] This continuous flow process allows for excellent reaction control, high yields, and minimizes the risks associated with batch reactions.[8][9][10]

Experimental Protocol: Photocatalytic Oxidative Bromination

This protocol is based on the work of Liu et al. (2022) and describes a continuous flow synthesis in a microchannel reactor.[8][9][10]

Materials:

  • 2,6-Dichlorotoluene (DCT)

  • Hydrogen peroxide (H₂O₂) (30 wt. %)

  • Hydrobromic acid (HBr) (40 wt. %)

  • 1,2-Dichloroethane

  • Deionized water

Equipment:

  • Microchannel reactor

  • Syringe pumps (3)

  • Three-way valves

  • Back-pressure regulator

  • Light source (e.g., 87 W blue light LED)

  • Heating system

Procedure:

  • Solution Preparation:

    • Prepare a 21.0 wt. % solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

    • Prepare a 16.3 wt. % aqueous solution of HBr.

    • Prepare a 7.7 wt. % aqueous solution of H₂O₂.

  • Reaction Setup:

    • Set up the microchannel reactor with three inlet streams connected to syringe pumps.

    • The outlet of the reactor should be connected to a back-pressure regulator set to 0.8 MPa.

    • The reactor should be irradiated with an 87 W blue light source and maintained at a temperature of 70 °C.

  • Reaction Execution:

    • Pump the three solutions into the microchannel reactor at flow rates that achieve a molar ratio of HBr:H₂O₂:DCT of 1.5:1.5:1 and a residence time of 5.88 minutes.

    • The HBr and H₂O₂ streams are first mixed in a T-junction before being mixed with the DCT stream in a second T-junction just before the reactor inlet.

  • Work-up and Purification:

    • The output from the reactor is collected.

    • The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound.

Quantitative Data:

ParameterValueReference
DCT Conversion 98.1%[8][9][10]
DCBB Yield 91.4%[8][9][10]
Optimal Temperature 70 °C[8][9][10]
Optimal Pressure 0.8 MPa[8][9][10]
Optimal Residence Time 5.88 min[8][9][10]

Synthetic Workflow Diagram

G cluster_reactants Reactant Solutions cluster_process Microchannel Reactor cluster_workup Work-up & Purification DCT 2,6-Dichlorotoluene in 1,2-Dichloroethane Pumps Syringe Pumps DCT->Pumps HBr Hydrobromic Acid (aqueous) HBr->Pumps H2O2 Hydrogen Peroxide (aqueous) H2O2->Pumps Mixer1 T-Mixer 1 Pumps->Mixer1 HBr, H2O2 Mixer2 T-Mixer 2 Pumps->Mixer2 DCT Mixer1->Mixer2 Reactor Photocatalytic Microreactor (70°C, 87W blue light) Mixer2->Reactor Separation Phase Separation Reactor->Separation Drying Drying (Na2SO4) Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2,6-dichlorobenzyl moiety into a variety of molecules. Its primary reactivity is as an electrophile in nucleophilic substitution reactions.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a key precursor in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[5][9] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for hypertension, inflammation, and pain.[5][9] The 2,6-dichlorobenzyl group often serves as a key pharmacophore that interacts with the active site of the sEH enzyme.

Signaling Pathway of sEH Inhibition

G cluster_pathway Mechanism of sEH Inhibition AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolism sEH_Inhibitor sEH Inhibitor (derived from this compound) sEH_Inhibitor->sEH Inhibits

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Synthesis of Anti-HIV Agents

The 2,6-dichlorobenzyl moiety has also been incorporated into diaryltriazine analogues that exhibit anti-HIV activity.[5] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV.

General Reactivity: Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the 2,6-dichlorobenzyl group to form ethers, thioethers, amines, and carbon-carbon bonds.

Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

This protocol provides a representative example of a nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).

Quantitative Data for Analogous Phosphonate Syntheses:

CompoundPurification MethodEluent/ConditionsYield (%)Purity
Diethyl (dichloromethyl)phosphonateColumn ChromatographyHexanes-diethyl ether (20:1)63>90% by NMR
Diethyl benzylphosphonateShort Silica Gel ColumnHexanes/Ethyl acetate98Not specified

Safety and Handling

This compound is a hazardous substance and should be handled with extreme care.[1][2]

  • Health Hazards: Corrosive, causes severe skin burns and eye damage.[1] It is also a lachrymator.[1][2]

  • Precautionary Measures: Wear protective gloves, clothing, eye protection, and face protection.[1] Handle only in a well-ventilated fume hood.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1] In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] If inhaled, remove to fresh air.[1] If swallowed, do NOT induce vomiting and call a physician immediately.[1]

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly for the construction of biologically active molecules. Its unique substitution pattern provides a handle for introducing a key pharmacophore into a variety of molecular scaffolds. The development of modern, safer, and more efficient synthetic methods, such as the photocatalytic oxidative bromination in a microchannel reactor, further enhances its utility in both academic and industrial research. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its successful application in the synthesis of the next generation of pharmaceuticals and other advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichlorobenzyl Bromide from 2,6-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,6-dichlorobenzyl bromide, an important intermediate in the preparation of various bioactive molecules and pharmaceuticals.[1][2][3] Two primary methods are detailed: a modern, safe, and high-yield photocatalytic oxidative bromination, and a classic approach using N-bromosuccinimide (NBS) for free-radical bromination.

Method 1: Photocatalytic Oxidative Bromination in a Microchannel Reactor

This novel method offers a green and safe alternative to traditional bromination by utilizing hydrogen peroxide as an oxidant and hydrobromic acid as the bromine source under light irradiation, significantly improving safety and bromine utilization.[1][4][5] The use of a microchannel reactor enhances reaction efficiency and safety, making it suitable for scalable production.[1][4][5][6]

Reaction Principle

The selective benzylic bromination of 2,6-dichlorotoluene (DCT) is achieved through a photocatalytic process where H₂O₂ oxidizes HBr to generate bromine radicals, which then react with the methyl group of DCT. This method avoids the direct use of hazardous molecular bromine.[1]

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the photocatalytic synthesis of this compound (DCBB) from 2,6-dichlorotoluene (DCT).

ParameterOptimized Value
Molar Ratio (HBr:H₂O₂:DCT) 1.5 : 1.5 : 1
Concentration of DCT 21.0 wt% in 1,2-dichloroethane
Concentration of HBr 16.3 wt% aqueous solution
Concentration of H₂O₂ 7.7 wt% aqueous solution
Residence Time 5.88 minutes
Reaction Temperature 70 °C
Reaction Pressure 0.8 MPa
Light Source 87 W Blue Light
DCT Conversion 98.1%
DCBB Yield 91.4%

(Data sourced from "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor")[1][4][5]

Experimental Protocol

Materials and Equipment:

  • 2,6-Dichlorotoluene (DCT)

  • Hydrobromic acid (HBr, 40.0 wt%)

  • Hydrogen peroxide (H₂O₂, 30.0 wt%)

  • 1,2-Dichloroethane

  • Deionized water

  • Microchannel reactor system (e.g., Chemtrix KiloFlow) equipped with a blue light source

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Prepare the reactant solutions:

    • Solution A: Prepare a 21.0 wt% solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

    • Solution B: Prepare a 16.3 wt% aqueous solution of hydrobromic acid.

    • Solution C: Prepare a 7.7 wt% aqueous solution of hydrogen peroxide.

  • Set up the microchannel reactor:

    • Set the reactor temperature to 70°C and the pressure to 0.8 MPa.

    • Position the 87 W blue light source to irradiate the microchannels.

  • Initiate the reaction:

    • Pump the three solutions into the microchannel reactor at flow rates calculated to achieve a residence time of 5.88 minutes and maintain the 1.5:1.5:1 molar ratio of HBr:H₂O₂:DCT.

  • Reaction Monitoring and Work-up:

    • Continuously collect the reaction mixture from the reactor outlet.

    • Analyze the product mixture using HPLC to determine the conversion of DCT and the yield of DCBB.

    • The collected mixture can then be subjected to standard work-up procedures such as washing, drying, and solvent evaporation to isolate the product.

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Microchannel Reaction cluster_analysis Analysis & Work-up SolA Solution A: 21.0 wt% DCT in 1,2-dichloroethane Reactor Microchannel Reactor (70°C, 0.8 MPa, 87W Blue Light) SolA->Reactor SolB Solution B: 16.3 wt% HBr (aq) SolB->Reactor SolC Solution C: 7.7 wt% H₂O₂ (aq) SolC->Reactor Collection Product Mixture Collection Reactor->Collection HPLC HPLC Analysis Collection->HPLC Workup Work-up (Washing, Drying, Evaporation) Collection->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the photocatalytic synthesis of this compound.

Method 2: Free-Radical Bromination with N-Bromosuccinimide (NBS)

This is a conventional and widely used method for the selective bromination of the benzylic position of toluene derivatives.[7] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, and proceeds via a free-radical chain mechanism.[7][8]

Reaction Principle

N-Bromosuccinimide (NBS) serves as a source of bromine radicals (Br•) under the influence of a radical initiator and heat or light.[8][9] These radicals abstract a hydrogen atom from the benzylic carbon of 2,6-dichlorotoluene, which then reacts with a bromine source to form the desired product.[7] This method is highly selective for the benzylic position.[7]

General Experimental Protocol

Materials and Equipment:

  • 2,6-Dichlorotoluene (DCT)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Light source (e.g., a sunlamp) can be used to facilitate initiation

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,6-dichlorotoluene (1.0 equivalent) in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Irradiation with a light source can be used to accelerate the reaction.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Logical Relationship Diagram

G cluster_reactants Reactants & Conditions cluster_process Process cluster_products Products & Byproducts DCT 2,6-Dichlorotoluene Reaction Free-Radical Chain Reaction DCT->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (e.g., Benzoyl Peroxide) Initiator->Reaction Solvent Solvent (CCl₄) Solvent->Reaction Energy Heat/Light Energy->Reaction DCBB This compound Reaction->DCBB Succinimide Succinimide Reaction->Succinimide

Caption: Key components and outcome of the NBS bromination of 2,6-dichlorotoluene.

References

Application Notes and Protocols: Photocatalytic Bromination of 2,6-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photocatalytic oxidative bromination of 2,6-dichlorotoluene (DCT) to produce 2,6-dichlorobenzyl bromide (DCBB), an important intermediate in the synthesis of bioactive molecules.[1] The described method utilizes a safe and green process in a microchannel reactor, offering high efficiency and control over reaction conditions.[1][2][3]

Introduction

Traditional benzylic bromination of 2,6-dichlorotoluene often involves hazardous reagents like molecular bromine, which has low atom economy and poses risks due to its toxicity and high vapor pressure.[1] Photocatalytic methods offer a milder and more selective alternative.[4][5] The protocol outlined below describes a continuous-flow photocatalytic oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively.[1][2][3][6][7] This approach enhances safety by avoiding the accumulation of explosive intermediates, a risk present in batch reactors.[1][7]

Principle and Workflow

The reaction proceeds via a photocatalytically initiated radical mechanism. Under visible light irradiation, bromine radicals are generated in situ from the oxidation of HBr by H₂O₂.[8] These radicals then selectively abstract a benzylic hydrogen from 2,6-dichlorotoluene, leading to the formation of a resonance-stabilized benzylic radical.[9] This radical subsequently reacts with a bromine source to yield the desired product, this compound. The use of a microchannel reactor provides excellent light penetration and precise control over reaction parameters, leading to high conversion and yield.[1][2][3]

experimental_workflow cluster_prep Solution Preparation cluster_reaction Microchannel Reaction cluster_analysis Analysis A Solution A: 2,6-Dichlorotoluene in 1,2-Dichloroethane Mixer Micromixer A->Mixer B Solution B: Aqueous HBr B->Mixer C Solution C: Aqueous H₂O₂ C->Mixer Reactor Microchannel Reactor (Blue LED Irradiation, 70°C, 0.8 MPa) Mixer->Reactor Residence Time: ~5.88 min Analysis HPLC Analysis Reactor->Analysis Reaction Mixture

Caption: Experimental workflow for the photocatalytic bromination of 2,6-dichlorotoluene.

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of this compound in a microchannel reactor.[1]

Materials:

  • 2,6-Dichlorotoluene (DCT)

  • 1,2-Dichloroethane

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

Equipment:

  • Microchannel reactor system equipped with:

    • Three high-pressure pumps

    • Micromixer

    • Microchannel reactor plate

    • Back-pressure regulator

    • Temperature controller

  • Blue LED light source (87 W)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 21.0 wt % solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

    • Solution B: Prepare a 16.3 wt % aqueous solution of HBr.

    • Solution C: Prepare a 7.7 wt % aqueous solution of H₂O₂.

  • Reaction Setup:

    • Set up the microchannel reactor system as depicted in the workflow diagram.

    • Set the reactor temperature to 70 °C and the system pressure to 0.8 MPa using the back-pressure regulator.

    • Position the 87 W blue LED light source to irradiate the microchannel reactor.

  • Reaction Execution:

    • Pump Solution A, Solution B, and Solution C into the micromixer at flow rates that achieve a molar ratio of HBr:H₂O₂:DCT of 1.5:1.5:1.

    • Adjust the total flow rate to achieve a residence time of approximately 5.88 minutes within the microchannel reactor.

    • Collect the reaction mixture downstream of the back-pressure regulator.

  • Analysis:

    • Quench the reaction mixture upon collection.

    • Analyze the composition of the reaction mixture by HPLC to determine the conversion of DCT and the yield of DCBB.[3]

Data Presentation

The following table summarizes the optimized reaction parameters and corresponding results for the photocatalytic bromination of 2,6-dichlorotoluene.[1][2][3]

ParameterOptimized Value
Reactants & Stoichiometry
Molar Ratio (HBr:H₂O₂:DCT)1.5:1.5:1
DCT Concentration (in 1,2-dichloroethane)21.0 wt %
HBr Concentration (aqueous)16.3 wt %
H₂O₂ Concentration (aqueous)7.7 wt %
Reaction Conditions
Light Source87 W Blue LED
Temperature70 °C
Pressure0.8 MPa
Residence Time5.88 min
Results
DCT Conversion98.1%
DCBB Selectivity93.2%
DCBB Yield91.4%

Signaling Pathway and Mechanism

The reaction is initiated by the photocatalytic generation of bromine radicals. The proposed mechanism involves the following key steps:

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation H2O2 H₂O₂ Br2 Br₂ H2O2->Br2 + 2 HBr HBr HBr Br_rad 2 Br• Br2->Br_rad DCT 2,6-Dichlorotoluene (Ar-CH₃) Br_rad->DCT Light Blue Light (hν) DCT_rad Benzylic Radical (Ar-CH₂•) DCT->DCT_rad + Br• DCBB This compound (Ar-CH₂Br) DCT_rad->DCBB + Br₂ DCBB->Br_rad generates

Caption: Proposed mechanism for the photocatalytic bromination of 2,6-dichlorotoluene.

This protocol provides a robust and scalable method for the synthesis of this compound, which can be adapted for the synthesis of other benzylic bromides. The use of a continuous-flow microreactor system offers significant advantages in terms of safety, efficiency, and process control, making it an attractive approach for both academic research and industrial applications.

References

Application Notes and Protocols for N-alkylation of Amines using 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules. The introduction of a 2,6-dichlorobenzyl group can significantly influence the pharmacological properties of a compound due to the unique steric and electronic effects of the chlorine atoms. This document provides detailed application notes and experimental protocols for the N-alkylation of various primary and secondary amines with 2,6-dichlorobenzyl bromide. The resulting N-(2,6-dichlorobenzyl)amine derivatives are important intermediates in the synthesis of pharmaceuticals, including potential therapeutic agents.[1][2]

Reaction Overview

The N-alkylation of an amine with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate (K2CO3) and triethylamine (TEA). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile often being employed to facilitate the reaction.

Applications in Drug Development

The 2,6-dichlorobenzyl moiety is a key structural feature in several compounds with interesting pharmacological profiles. For instance, derivatives of N-(2,6-dichlorobenzyl)amine have been investigated for their potential as:

  • Antidepressants and Anxiolytics: A notable example is 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a compound with a unique profile of antidepressant and antianxiety activities.[3] While not a direct N-alkylation product of this compound, its structural relative highlights the potential of dichlorobenzyl-containing scaffolds in neuroscience.

  • Enzyme Inhibitors: 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in important cellular processes.[1]

  • Antimicrobial Agents: Quinazolinone derivatives incorporating a 2-[2-(2,6-dichlorophenyl)amino]benzyl moiety have been synthesized and evaluated for their antimicrobial activity.[4]

  • Analgesics: A novel analogue of lidocaine, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has demonstrated antinociceptive and antihyperalgesic effects.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of various amines with this compound.

Protocol 1: N-Alkylation of a Secondary Cyclic Amine (Piperidine)

This protocol describes the synthesis of N-(2,6-dichlorobenzyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidine (1.0 equivalent) in DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of a Primary Aromatic Amine (Aniline)

This protocol outlines the synthesis of N-(2,6-dichlorobenzyl)aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in acetonitrile.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the cooled reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMF60-804-685-95
MorpholineK2CO3DMF60-804-680-90
AnilineTEAAcetonitrileRT12-1870-85
p-ToluidineTEAAcetonitrileRT12-1875-90

Table 1: Reaction Conditions and Yields for N-Alkylation with this compound

Visualizations

General Reaction Scheme for N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine R1-NH-R2 (Amine) product R1-N(CH2-C6H3-2,6-Cl2)-R2 (N-alkylated amine) amine->product Nucleophilic Attack alkyl_halide 2,6-Cl2-C6H3-CH2Br (this compound) alkyl_halide->product base Base byproduct HBr base->byproduct Neutralization solvent Solvent Workflow start 1. Mix Amine and Base in Solvent add_reagent 2. Add this compound start->add_reagent reaction 3. Heat and Stir (Monitor by TLC) add_reagent->reaction workup_start 4. Quench Reaction (e.g., with water) reaction->workup_start extraction 5. Extract with Organic Solvent workup_start->extraction wash 6. Wash Organic Layer extraction->wash dry 7. Dry with Anhydrous Salt wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify (e.g., Column Chromatography) concentrate->purify product Final Product purify->product Signaling_Pathway ligand Endogenous Ligand receptor GPCR ligand->receptor Activates antagonist N-(2,6-dichlorobenzyl) amine derivative antagonist->receptor Blocks g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Application Notes and Protocols: The Role of 2,6-Dichlorobenzyl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2,6-dichlorobenzyl bromide as a key reagent in the synthesis of pharmaceutical intermediates. Its unique structural features and reactivity make it a valuable building block in the development of various therapeutic agents.

Introduction

This compound is a substituted aromatic halide widely employed in organic synthesis as an alkylating agent. The presence of two chlorine atoms ortho to the bromomethyl group influences its reactivity and imparts specific properties to the resulting intermediates and, ultimately, the final active pharmaceutical ingredient (API). This reagent is particularly noted for its role in the synthesis of intermediates for drugs such as the anti-thrombotic agent Anagrelide and in the development of novel soluble epoxide hydrolase (sEH) inhibitors and anti-HIV agents.[1]

Synthetic Applications

The primary application of this compound in pharmaceutical synthesis is in N-alkylation reactions. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution by amines, amides, and other nitrogen-containing heterocycles to form a stable carbon-nitrogen bond. This strategic introduction of the 2,6-dichlorobenzyl moiety is crucial for the biological activity of several classes of drugs.

Synthesis of an Anagrelide Intermediate

Anagrelide is a medication used to treat essential thrombocytosis by reducing platelet counts. A key step in its synthesis involves the alkylation of an ethyl glycinate derivative with a substituted benzyl halide. While some routes utilize the corresponding chloride, the bromide derivative offers good reactivity. A closely related synthesis involves the reaction of 2,3-dichloro-6-nitrobenzyl bromide with ethyl glycinate to produce ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, a direct precursor to an Anagrelide intermediate.

Table 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine

ParameterValue
Reactants 2,3-dichloro-6-nitrobenzyl bromide, Glycine ethyl ester hydrochloride, Triethylamine
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 14 hours
Temperature Reflux
Yield 99% (crude)
Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. Inhibition of sEH increases the concentration of beneficial epoxyeicosatrienoic acids (EETs). Many potent sEH inhibitors are urea-based compounds. The synthesis of these inhibitors can involve the alkylation of a suitable amine or urea derivative with this compound to introduce the dichlorinated phenyl ring, a common feature in potent sEH inhibitors. For instance, the reaction of an alcohol-containing intermediate with various substituted benzyl bromides has been employed to synthesize potent sEH inhibitors.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine (Anagrelide Intermediate Precursor)

This protocol is adapted from a patented procedure for a closely related analog and provides a representative method for the N-alkylation of an amino acid ester with a substituted benzyl bromide.

Materials:

  • 2,3-dichloro-6-nitrobenzyl bromide (15 mmol)

  • Glycine ethyl ester hydrochloride (17 mmol)

  • Anhydrous triethylamine (34 mmol)

  • Anhydrous tetrahydrofuran (THF) (75 ml)

  • Erlenmeyer flask

  • Water condenser and drying tube

  • Stirrer

  • Nitrogen source

Procedure:

  • To a dry Erlenmeyer flask, add 2,3-dichloro-6-nitrobenzyl bromide (15 mmol) and dissolve it in 75 ml of anhydrous THF.

  • Add glycine ethyl ester hydrochloride (17 mmol) to the flask.

  • Fill the flask with nitrogen.

  • Add anhydrous triethylamine (34 mmol) and begin stirring.

  • Attach a water condenser and a drying tube to the flask.

  • Heat the mixture to reflux and maintain for 14 hours.

  • After the reaction is complete, cool the mixture and filter to remove any solid residue.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Expected Outcome:

The crude yield of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine is approximately 99%. Further purification can be achieved by column chromatography.

Signaling Pathways and Logical Relationships

To understand the therapeutic relevance of the intermediates synthesized using this compound, it is crucial to visualize their connection to the final drug's mechanism of action.

anagrelide_pathway cluster_synthesis Synthesis of Anagrelide cluster_moa Mechanism of Action 2_6_DCBB 2,6-Dichlorobenzyl Bromide Analogue Intermediate Ethyl N-(2,6-dichlorobenzyl) glycine Intermediate 2_6_DCBB->Intermediate Alkylation of Ethyl Glycinate Anagrelide Anagrelide Intermediate->Anagrelide Cyclization PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades Megakaryocyte Megakaryocyte Maturation cAMP->Megakaryocyte Inhibits Platelets Platelet Production Megakaryocyte->Platelets Leads to clonidine_pathway cluster_synthesis Clonidine Synthesis (General) cluster_moa Mechanism of Action Precursor 2,6-Dichloroaniline Clonidine_Intermediate Clonidine Intermediate Precursor->Clonidine_Intermediate Multi-step synthesis Clonidine Clonidine Clonidine_Intermediate->Clonidine Final Cyclization Alpha2 Alpha-2 Adrenergic Receptors (Presynaptic) Clonidine->Alpha2 Agonist NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits Sympathetic Sympathetic Outflow from CNS NE_Release->Sympathetic Reduces BP Blood Pressure Sympathetic->BP Decreases

References

Application Notes and Protocols for Williamson Ether Synthesis with 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an alkoxide and an organic halide.[1] This nucleophilic substitution (SN2) reaction is widely employed in academic and industrial settings for the synthesis of a diverse range of symmetrical and unsymmetrical ethers.[2] This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using the sterically hindered electrophile, 2,6-dichlorobenzyl bromide. The presence of two ortho-chloro substituents on the benzyl bromide presents a significant steric challenge, often leading to reduced reaction rates and competing elimination side reactions.[3] These notes will explore strategies to overcome these challenges, including the use of various alcohols (primary, secondary, and phenols) and the application of phase-transfer catalysis (PTC) to enhance reaction efficiency.

The insights and protocols provided herein are intended to guide researchers in the successful synthesis of 2,6-dichlorobenzyl ethers, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.

Reaction Principle and Signaling Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol (R-OH) by a base to form a more nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the electrophilic carbon of the alkyl halide (in this case, this compound), displacing the bromide leaving group in a single, concerted step.

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Conj_Acid Conjugate Acid of Base Alkyl_Halide This compound Ether 2,6-Dichlorobenzyl Ether (R-O-CH₂-ArCl₂) Alkyl_Halide->Ether SN2 Attack Salt Salt (e.g., NaBr) Alkoxide->Ether SN2 Attack

Caption: General workflow of the Williamson ether synthesis.

A critical challenge in the synthesis of 2,6-dichlorobenzyl ethers is the steric hindrance around the benzylic carbon, which can impede the backside attack of the nucleophile required for the SN2 mechanism. This can lead to a competing E2 elimination pathway, especially with sterically bulky alkoxides.

Competing_Pathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway (Side Reaction) Reactants Alkoxide (R-O⁻) + This compound SN2_Product Desired Ether Product Reactants->SN2_Product Substitution E2_Product Elimination Byproduct Reactants->E2_Product Elimination

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,6-dichlorobenzyl ethers with various types of alcohols.

Protocol 1: Synthesis with a Primary Alcohol (e.g., Methanol)

Materials:

  • Methanol

  • Sodium metal (or Sodium Hydride)

  • This compound

  • Anhydrous Diethyl Ether (or THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous methanol.

  • Carefully add small pieces of sodium metal (or portions of sodium hydride) to the stirring methanol at 0 °C.

  • Once the sodium has completely reacted to form sodium methoxide, add a solution of this compound in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis with a Secondary Alcohol (e.g., Isopropanol)

Materials:

  • Isopropanol

  • Potassium Hydride (KH)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of potassium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add isopropanol dropwise.

  • After the evolution of hydrogen gas ceases, stir the resulting potassium isopropoxide solution for an additional 30 minutes at room temperature.

  • Add a solution of this compound in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Synthesis with a Phenol (e.g., 4-Methoxyphenol) using Phase-Transfer Catalysis

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol, this compound, potassium carbonate, and tetrabutylammonium bromide in acetonitrile.

  • Heat the mixture to reflux and stir vigorously for 8-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of this compound with various alcohols. Due to the steric hindrance of this compound, reaction times are generally longer and yields may be lower compared to less hindered benzyl halides. Phase-transfer catalysis can significantly improve yields, especially with phenols.

Alcohol/PhenolBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF-25-6012-2460-75
IsopropanolKHTHF-6524-4840-55
4-MethoxyphenolK₂CO₃AcetonitrileTBAB808-1685-95
4-NitrophenolCs₂CO₃DMF-1006-1270-85

Note: The data presented in this table are representative and may vary depending on the specific reaction scale and conditions.

Conclusion

The Williamson ether synthesis of the sterically hindered this compound can be successfully achieved with a variety of alcohols and phenols by carefully selecting the appropriate reaction conditions. For primary and secondary alcohols, strong bases such as sodium hydride or potassium hydride in anhydrous polar aprotic solvents are generally effective. For phenolic substrates, the use of milder bases in conjunction with phase-transfer catalysis offers a highly efficient and practical approach, leading to excellent yields of the desired 2,6-dichlorobenzyl ethers. The protocols and data provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important chemical intermediates.

References

Application Notes and Protocols for the Use of 2,6-Dichlorobenzyl Bromide as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The benzyl group is a widely employed protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions and its facile removal. The 2,6-dichlorobenzyl (DCB) group, introduced using 2,6-dichlorobenzyl bromide, offers distinct advantages over the simple benzyl group, primarily stemming from the electronic effects of the two chlorine atoms on the aromatic ring.

The electron-withdrawing nature of the chlorine atoms at the ortho positions is thought to increase the stability of the 2,6-dichlorobenzyl ether linkage under certain acidic conditions compared to a standard benzyl ether. This enhanced stability can provide a greater degree of orthogonality in complex synthetic strategies where multiple protecting groups are employed.[1] This document provides detailed application notes and experimental protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting 2,6-dichlorobenzyl ethers.

Advantages of the 2,6-Dichlorobenzyl Protecting Group

  • Enhanced Stability: The electron-withdrawing chlorine atoms can increase the stability of the ether linkage towards certain acidic conditions, allowing for selective deprotection of other acid-labile groups.

  • Orthogonality: The 2,6-dichlorobenzyl group can be removed under conditions that leave other protecting groups, such as silyl ethers or base-labile esters, intact.[2]

  • Mild Cleavage Conditions: Deprotection can be achieved under standard hydrogenolysis conditions, which are generally mild and high-yielding.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various alcohols with this compound and the subsequent deprotection of the corresponding ethers. Please note that specific yields and reaction times may vary depending on the substrate and scale of the reaction.

Table 1: Protection of Alcohols with this compound

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholNaHTHF/DMF0 to rt2 - 6>90
Secondary AlcoholNaHTHF/DMFrt to 506 - 1280 - 90
PhenolK₂CO₃Acetone/DMFrt to 604 - 8>95

Table 2: Deprotection of 2,6-Dichlorobenzyl Ethers

Deprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic HydrogenolysisH₂, 10% Pd/CMeOH/EtOHrt2 - 8>95
Oxidative CleavageDDQCH₂Cl₂/H₂Ort1 - 485 - 95
Acidic CleavageHBr/AcOHCH₂Cl₂0 to rt1 - 3Varies

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes a standard Williamson ether synthesis for the formation of a 2,6-dichlorobenzyl ether from a primary alcohol.[4]

Materials:

  • Primary alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichlorobenzyl ether.

Protocol 2: General Procedure for the Deprotection of a 2,6-Dichlorobenzyl Ether by Catalytic Hydrogenolysis

This is a mild and efficient method for cleaving the 2,6-dichlorobenzyl ether.[3]

Materials:

  • 2,6-Dichlorobenzyl protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the 2,6-dichlorobenzyl protected alcohol (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.

Protocol 3: General Procedure for the Oxidative Deprotection of a 2,6-Dichlorobenzyl Ether using DDQ

This method is useful when hydrogenolysis-sensitive functional groups are present in the molecule.[5]

Materials:

  • 2,6-Dichlorobenzyl protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,6-dichlorobenzyl protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (1.2-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mandatory Visualizations

Protection_Reaction_Pathway ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide + NaH NaH NaH DCBEther 2,6-Dichlorobenzyl Ether (R-O-DCB) Alkoxide->DCBEther + this compound DCBBr This compound NaBr NaBr

Caption: Williamson ether synthesis for alcohol protection.

Deprotection_Pathways DCBEther 2,6-Dichlorobenzyl Ether (R-O-DCB) Hydrogenolysis Catalytic Hydrogenolysis DCBEther->Hydrogenolysis H₂, Pd/C OxidativeCleavage Oxidative Cleavage DCBEther->OxidativeCleavage DDQ AcidicCleavage Acidic Cleavage DCBEther->AcidicCleavage HBr/AcOH Alcohol Alcohol (R-OH) Hydrogenolysis->Alcohol Toluene 2,6-Dichlorotoluene Hydrogenolysis->Toluene OxidativeCleavage->Alcohol AcidicCleavage->Alcohol

Caption: Deprotection methods for 2,6-dichlorobenzyl ethers.

Experimental_Workflow cluster_protection Protection Step cluster_workup Workup & Purification cluster_deprotection Deprotection Step p1 Deprotonation of Alcohol p2 Addition of this compound p1->p2 p3 Reaction Monitoring (TLC) p2->p3 w1 Quenching p3->w1 w2 Extraction w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 d1 Reaction Setup (e.g., Hydrogenation) w4->d1 d2 Reaction Monitoring (TLC) d1->d2 d3 Catalyst Removal d2->d3 d3->w3 Concentration

Caption: General experimental workflow.

References

Application Notes and Protocols for the Synthesis of 2-Benzyloxybenzamides using 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxybenzamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The benzamide moiety is a common scaffold in many biologically active molecules, and the introduction of a substituted benzyl group, such as 2,6-dichlorobenzyl, can modulate the compound's steric and electronic properties, potentially enhancing its therapeutic efficacy or other functionalities. 2,6-Dichlorobenzyl bromide is a key intermediate for introducing this substituted benzyl group onto a phenolic hydroxyl group.[1] Benzamide derivatives have been reported to possess antimicrobial properties, making them promising candidates for the development of new anti-infective agents.[2][3][4][5]

This document provides a detailed protocol for the synthesis of 2-benzyloxybenzamides through the O-alkylation of a 2-hydroxybenzamide precursor with this compound.

Overall Synthesis Workflow

The synthesis is a two-step process. The first step involves the formation of a 2-hydroxybenzamide from a suitable 2-hydroxybenzoic acid and an amine. The second, and core, step is the O-alkylation of the resulting 2-hydroxybenzamide with this compound via a Williamson ether synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Work-up & Purification A 2-Hydroxybenzoic Acid + Amine B Amide Coupling Reaction A->B C 2-Hydroxybenzamide B->C F Reaction at 60-80°C C->F D This compound D->F E Base (e.g., K2CO3) Solvent (e.g., DMF) E->F G 2-(2,6-Dichlorobenzyloxy)benzamide F->G H Aqueous Work-up G->H I Extraction H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Overall workflow for the synthesis of 2-(2,6-Dichlorobenzyloxy)benzamide.

Data Presentation

Table 1: Properties of Key Reactants

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
2-Hydroxybenzamide (Salicylamide)C₇H₇NO₂137.14140140-144Starting nucleophile.
This compoundC₇H₅BrCl₂239.92N/A54-56Alkylating agent.[4]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21N/A891Anhydrous base.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153-61Aprotic polar solvent.

Table 2: Representative Reaction Conditions for O-Alkylation

ParameterValue/Description
Stoichiometry (2-Hydroxybenzamide : this compound : K₂CO₃)1 : 1.1 : 2.0
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature70 °C
Reaction Time4-8 hours (Monitor by TLC)
Expected YieldModerate to High (Requires optimization)

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-N-phenylbenzamide (Precursor)

This protocol describes the synthesis of a representative 2-hydroxybenzamide from 2-hydroxybenzoic acid and aniline.

  • Reaction Setup:

    • To a solution of 2-hydroxybenzoic acid (1.0 eq) in pyridine (5-10 mL per gram of acid), add the desired amine (e.g., aniline, 1.0 eq).

    • Cool the mixture in an ice bath.

    • Slowly add a coupling agent like phosphorus trichloride (0.5 eq) or thionyl chloride (1.1 eq) to form the acyl chloride in situ.

  • Reaction Execution:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-hydroxy-N-phenylbenzamide.

Protocol 2: Synthesis of 2-(2,6-Dichlorobenzyloxy)-N-phenylbenzamide

This protocol details the O-alkylation of 2-hydroxy-N-phenylbenzamide with this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-N-phenylbenzamide (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Add this compound (1.1 eq) to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 70 °C.

    • Maintain the temperature and stir the mixture for 4-8 hours.

    • Monitor the disappearance of the starting material using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water. A precipitate should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-(2,6-dichlorobenzyloxy)-N-phenylbenzamide.

Characterization

The final product should be characterized by standard analytical techniques.

Table 3: Expected Characterization Data for 2-(2,6-Dichlorobenzyloxy)-N-phenylbenzamide

TechniqueExpected Results
¹H NMR - Disappearance of the phenolic -OH proton signal. - Appearance of a singlet for the benzylic -CH₂- protons around δ 5.0-5.5 ppm. - Characteristic aromatic proton signals for all three rings.
¹³C NMR - Appearance of a signal for the benzylic carbon (-CH₂-) around 65-75 ppm. - Signals corresponding to the carbons of the 2,6-dichlorobenzyl group.
Mass Spec (MS) - A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of C₂₀H₁₅Cl₂NO₂ (388.25 g/mol ).
FT-IR (cm⁻¹) - Presence of C=O stretch (amide) around 1640-1680. - Presence of N-H stretch (amide) around 3200-3400. - Presence of C-O-C stretch (ether) around 1200-1250. - Absence of a broad O-H stretch from the starting phenol.

Hypothetical Mechanism of Action

Given the known antimicrobial and fungicidal activities of benzamide derivatives, a potential mechanism of action could involve the inhibition of essential cellular processes in pathogens. The diagram below illustrates a hypothetical scenario where a 2-benzyloxybenzamide derivative inhibits a key enzyme in the fungal cell wall biosynthesis pathway, leading to cell lysis and death.

G cluster_pathway Fungal Cell Wall Biosynthesis cluster_inhibition Inhibition cluster_outcome Outcome UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Cell Wall Assembly Chitin->Cell_Wall Glucan_Synthase β(1,3)-Glucan Synthase (Enzyme) Glucan β(1,3)-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall Disruption Cell Wall Disruption Cell_Wall->Disruption Drug 2-(2,6-Dichlorobenzyloxy) benzamide Inhibition Inhibition Drug->Inhibition Inhibition->Chitin_Synthase Lysis Cell Lysis & Fungal Death Disruption->Lysis

Caption: Hypothetical inhibition of fungal chitin synthase by a 2-benzyloxybenzamide derivative.

References

Application of 2,6-Dichlorobenzyl Bromide in the Synthesis of Functionalized Thiazines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of a proposed synthetic application of 2,6-dichlorobenzyl bromide in the preparation of functionalized 1,3-thiazine derivatives. This application note includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.

Thiazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel thiazine analogs is a key area of research for the development of new therapeutic agents. This document outlines a proposed synthetic route for the preparation of 2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-1,3-thiazine, a functionalized thiazine, utilizing this compound as a key starting material.

Proposed Synthetic Pathway

The synthesis of the target thiazine derivative from this compound is proposed to proceed via a two-step sequence. The initial step involves the formation of a β-keto ester intermediate through the reaction of this compound with a suitable β-keto ester, such as ethyl acetoacetate. The subsequent step is a cyclocondensation reaction of the intermediate with thiourea in the presence of a base to yield the final functionalized thiazine. This approach is a modification of the well-established Hantzsch thiazole synthesis, adapted for the formation of a six-membered thiazine ring.

Synthetic Pathway A This compound C Intermediate: Ethyl 2-(2,6-dichlorobenzyl)-3-oxobutanoate A->C NaH, THF B Ethyl acetoacetate B->C E 2-Amino-4-(2,6-dichlorophenyl)-6-methyl-4H-1,3-thiazine C->E NaOEt, EtOH, Reflux D Thiourea D->E

Caption: Proposed two-step synthesis of a functionalized thiazine.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TTC) on silica gel plates.

Step 1: Synthesis of Ethyl 2-(2,6-dichlorobenzyl)-3-oxobutanoate (Intermediate)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure intermediate product.

Step 2: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)-6-methyl-4H-1,3-thiazine

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add thiourea (1.0 equivalent) and stir until it is completely dissolved.

  • Add the ethyl 2-(2,6-dichlorobenzyl)-3-oxobutanoate intermediate (1.0 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-1,3-thiazine.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields reported for similar chemical transformations.

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Ethyl 2-(2,6-dichlorobenzyl)-3-oxobutanoateC13H14Cl2O3290.152.902.1875
22-Amino-4-(2,6-dichlorophenyl)-6-methyl-4H-1,3-thiazineC11H10Cl2N2S289.182.891.8865

Assuming a starting scale of 0.01 moles of this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of the target functionalized thiazine.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start step1 Step 1: Alkylation of Ethyl Acetoacetate start->step1 step2 Step 2: Cyclocondensation with Thiourea step1->step2 tlc TLC Monitoring step1->tlc workup Work-up and Purification step2->workup step2->tlc end_synthesis Pure Thiazine Product workup->end_synthesis end_synthesis->tlc In-process nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr ms Mass Spectrometry end_synthesis->ms ir FT-IR Spectroscopy end_synthesis->ir

Caption: Workflow from synthesis to characterization.

Conclusion

The described methodology provides a plausible and efficient route for the synthesis of novel functionalized thiazines from this compound. This protocol can serve as a valuable starting point for researchers engaged in the discovery and development of new bioactive heterocyclic compounds. Further optimization of reaction conditions and exploration of substrate scope could lead to a diverse library of thiazine derivatives for biological screening.

Application Notes and Protocols for the Synthesis of N-(2,6-Dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidin-2(1H)-one derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the pyrimidine core, particularly at the N1 position, allows for the modulation of their biological activity. This document provides a detailed protocol for the synthesis of N-(2,6-Dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-ones, a class of compounds with potential applications in drug discovery. The synthesis involves a two-step process: the initial formation of the 4,6-diarylpyrimidin-2(1H)-one scaffold, followed by N-alkylation with 2,6-dichlorobenzyl bromide.

Part 1: Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones

The synthesis of the 4,6-diarylpyrimidin-2(1H)-one core can be achieved through a one-pot, three-component reaction involving an aryl methyl ketone, an aromatic aldehyde, and urea. This method is efficient and provides good yields of the desired pyrimidinone.

Experimental Protocol

Materials:

  • Aryl methyl ketone (e.g., acetophenone) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Distilled water

Procedure:

  • To a solution of potassium tert-butoxide in ethanol, add the aryl methyl ketone and the aromatic aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add urea to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with 1 M HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-diarylpyrimidin-2(1H)-one.

Data Presentation

EntryAryl Methyl KetoneAromatic AldehydeProductYield (%)
1AcetophenoneBenzaldehyde4,6-Diphenylpyrimidin-2(1H)-one85
24-MethoxyacetophenoneBenzaldehyde4-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one88
3Acetophenone4-Chlorobenzaldehyde4-Phenyl-6-(4-chlorophenyl)pyrimidin-2(1H)-one82

Part 2: N-Alkylation with this compound

The final step is the N-alkylation of the synthesized 4,6-diarylpyrimidin-2(1H)-one with this compound in the presence of a base. This reaction typically proceeds via an SN2 mechanism.

Experimental Protocol

Materials:

  • 4,6-Diarylpyrimidin-2(1H)-one (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the 4,6-diarylpyrimidin-2(1H)-one in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture at 60-70 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired N-(2,6-dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-one.

Data Presentation

Entry4,6-Diarylpyrimidin-2(1H)-oneProductYield (%)
14,6-Diphenylpyrimidin-2(1H)-one1-(2,6-Dichlorobenzyl)-4,6-diphenylpyrimidin-2(1H)-one75
24-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one1-(2,6-Dichlorobenzyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2(1H)-one78
34-Phenyl-6-(4-chlorophenyl)pyrimidin-2(1H)-one1-(2,6-Dichlorobenzyl)-4-phenyl-6-(4-chlorophenyl)pyrimidin-2(1H)-one72

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrimidinone Synthesis cluster_step2 Step 2: N-Alkylation A Aryl Methyl Ketone R1 One-pot Reaction (K-OtBu, EtOH, Reflux) A->R1 B Aromatic Aldehyde B->R1 C Urea C->R1 P1 4,6-Diarylpyrimidin-2(1H)-one R1->P1 R2 N-Alkylation (K2CO3, DMF, 60-70°C) P1->R2 D This compound D->R2 P2 N-(2,6-Dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-one R2->P2

Caption: General workflow for the two-step synthesis of N-(2,6-Dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-ones.

Plausible Signaling Pathway Inhibition

While the specific biological activity of N-(2,6-dichlorobenzyl)-4,6-diarylpyrimidin-2(1H)-ones is yet to be fully elucidated, similar 4,6-diarylpyrimidine derivatives have been reported as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR-2.[1][2] The introduction of the 2,6-dichlorobenzyl group may enhance this inhibitory activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-(2,6-Dichlorobenzyl)- 4,6-diarylpyrimidin-2(1H)-one Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibitory action on EGFR and VEGFR-2 signaling pathways.

References

Application Notes and Protocols: Synthesis of Epoxide Hydrolase Inhibitors Utilizing 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of epoxide hydrolase (EH) inhibitors derived from 2,6-dichlorobenzyl bromide. The protocols and data presented are intended to guide researchers in the development of novel therapeutics targeting epoxide hydrolase-mediated pathways.

Introduction to Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces the beneficial effects of these signaling molecules. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain. The incorporation of a 2,6-dichlorobenzyl moiety into inhibitor scaffolds has been explored to enhance potency and modulate pharmacokinetic properties.

Synthesis of N-(2,6-Dichlorobenzyl) Amide-Based sEH Inhibitors

The following protocols are based on established synthetic methodologies for analogous compounds and are adapted for the use of this compound.

General Synthetic Scheme

The synthesis of the target N-(2,6-dichlorobenzyl) amide inhibitors involves a two-step process:

  • Alkylation of a phenolic starting material: A suitable phenolic precursor is alkylated with a heterocyclic halide to introduce a variable pharmacophore.

  • Amide coupling: The resulting carboxylic acid is then coupled with 2,6-dichlorobenzylamine (which can be prepared from this compound) to form the final amide product.

Experimental Protocols

Protocol 1: Synthesis of Carboxylic Acid Intermediates

  • Materials:

    • Methyl 4-hydroxybenzoate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Appropriate heterocyclic halide (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure for Alkylation: a. Dissolve methyl 4-hydroxybenzoate (1.0 eq) and K₂CO₃ (1.5 eq) in DMF. b. Stir the mixture at room temperature for 30 minutes. c. Add the appropriate heterocyclic halide (1.1 eq) to the reaction mixture. d. Heat the reaction to 80°C and stir overnight. e. After completion, pour the reaction mixture into water and collect the resulting precipitate by filtration.

  • Procedure for Saponification: a. Suspend the crude ester intermediate in a mixture of THF and water. b. Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with 1N HCl to pH 3-4. d. Extract the aqueous layer with ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Protocol 2: Amide Coupling to Yield Final Inhibitors

  • Materials:

    • Carboxylic acid intermediate from Protocol 1

    • 2,6-Dichlorobenzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the carboxylic acid intermediate (1.0 eq) in DCM. b. Add DMAP (0.2 eq) and 2,6-dichlorobenzylamine (1.1 eq) to the solution and stir at room temperature for 15 minutes. c. Add EDC·HCl (1.2 eq) to the reaction mixture. d. Stir the reaction under a nitrogen atmosphere at room temperature overnight. e. Upon completion, extract the reaction mixture with DCM. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

Quantitative Data

Compound IDHeterocyclic MoietyYield (%)sEH Inhibition at 10 nM (% Remaining Activity)
1 3,5-Dimethylisoxazole76~40%
2 1-Ethyl-1H-pyrazole71~50%
3 1,3-Dimethyl-1H-pyrazole87~35%
4 1-Ethyl-1H-1,2,4-triazole73~60%
5 Thiazole80~25%
6 1H-Benzo[d][1][2][3]triazole68~55%

Data adapted from a study on N-(2,4-Dichlorobenzyl) amide derivatives as sEH inhibitors. The inhibitory activity is presented as the percentage of remaining sEH enzyme activity at a 10 nM inhibitor concentration. Lower percentages indicate higher inhibitory potency.[1]

Visualizations

Signaling Pathway of sEH and its Inhibition

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Beneficial_Effects Beneficial Physiological Effects EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., N-(2,6-Dichlorobenzyl) amide) Inhibitor->sEH

Caption: Signaling pathway of sEH and its inhibition.

Experimental Workflow for sEH Inhibitor Synthesis

synthesis_workflow Start Start Materials: - Methyl 4-hydroxybenzoate - Heterocyclic Halide - 2,6-Dichlorobenzylamine Alkylation Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Alkylation Saponification Step 2: Saponification (LiOH, THF/H2O) Alkylation->Saponification Intermediate Carboxylic Acid Intermediate Saponification->Intermediate Amide_Coupling Step 3: Amide Coupling (EDC, DMAP, DCM) Intermediate->Amide_Coupling Purification Purification (Flash Column Chromatography) Amide_Coupling->Purification Final_Product Final Product: N-(2,6-Dichlorobenzyl) Amide sEH Inhibitor Purification->Final_Product

Caption: Experimental workflow for sEH inhibitor synthesis.

References

Application Notes and Protocols for Photocatalytic Oxidative Bromination in a Microchannel Reactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing photocatalytic oxidative bromination in a continuous-flow microchannel reactor. This method offers a safe, efficient, and scalable approach for the synthesis of brominated organic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries.[1][2][3] The use of a microchannel reactor enhances reaction efficiency and safety, particularly for potentially hazardous reactions, by providing superior control over reaction parameters and enabling rapid and efficient light penetration.[1][2]

Core Principles

Photocatalytic oxidative bromination utilizes visible light to generate a reactive bromine species in situ, which then selectively brominates a target substrate.[4][5] This process typically involves a photocatalyst, a bromine source (such as hydrobromic acid or N-bromosuccinimide), and an oxidant.[1][2] The reaction is initiated by the photoexcitation of the catalyst, which then participates in a series of electron transfer steps to generate the brominating agent.[4][6] Performing this reaction in a microchannel reactor offers significant advantages over traditional batch processes, including enhanced safety, improved process control, and higher yields.[1][2][7]

Experimental Protocols

This protocol is based on the visible-light-induced oxidative benzylic bromination of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzyl bromide (DCBB) in a microchannel reactor, a process that demonstrates the green and safe nature of this methodology.[1][2]

Materials and Reagents
  • 2,6-Dichlorotoluene (DCT)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • 1,2-Dichloroethane (solvent)

  • Acetonitrile (solvent for some applications)[8]

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Eosin Y)[4][9]

  • All reagents should be of analytical grade and used as received.[7]

Equipment
  • Microchannel reactor system (commercially available or custom-built)

  • Syringe pumps (for precise fluid delivery)

  • Light source (e.g., blue LED lamp, compact fluorescent lamp)[1][8]

  • Back-pressure regulator

  • Temperature controller

  • Collection vessel

  • Analytical equipment for reaction monitoring (e.g., GC, HPLC)

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Photocatalytic Bromination cluster_prep Reagent Preparation cluster_reaction Microreactor Setup cluster_analysis Analysis & Collection A Prepare Solution A: Substrate (e.g., DCT) in Solvent PumpA Syringe Pump A A->PumpA B Prepare Solution B: Bromine Source (e.g., HBr) PumpB Syringe Pump B B->PumpB C Prepare Solution C: Oxidant (e.g., H₂O₂) PumpC Syringe Pump C C->PumpC Mixer Mixing Tee PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Microchannel Reactor (under Light Irradiation) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (GC/HPLC) Collection->Analysis

Caption: Experimental workflow for continuous photocatalytic bromination.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare "Solution A" by dissolving the substrate (e.g., 2,6-dichlorotoluene) in the chosen solvent (e.g., 1,2-dichloroethane) to the desired concentration.[1][2]

    • Prepare "Solution B" containing the bromine source (e.g., aqueous hydrobromic acid).[1][2]

    • Prepare "Solution C" containing the oxidant (e.g., aqueous hydrogen peroxide).[1][2]

    • If a homogeneous photocatalyst is used, it can be dissolved in Solution A.

  • Reactor Setup:

    • Assemble the microchannel reactor system as depicted in the workflow diagram. Ensure all connections are secure.

    • Set the desired temperature for the reactor using the temperature controller.

    • Position the light source to provide uniform irradiation to the microchannel reactor.[1]

  • Reaction Execution:

    • Load Solutions A, B, and C into their respective syringe pumps.

    • Set the flow rates of the syringe pumps to achieve the desired molar ratios of reactants and the desired residence time within the reactor.[1][2]

    • Start the pumps to introduce the reagent streams into the microreactor through a mixing tee.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Adjust the back-pressure regulator to maintain the desired reaction pressure.[1]

  • Product Collection and Analysis:

    • Collect the product stream from the outlet of the back-pressure regulator.

    • Analyze the collected samples using appropriate analytical techniques (e.g., GC, HPLC) to determine the conversion of the starting material, yield of the desired product, and selectivity.[7]

Quantitative Data and Optimization

The efficiency of the photocatalytic oxidative bromination is influenced by several parameters. The following tables summarize the optimized conditions and their effects on the reaction outcome for the bromination of 2,6-dichlorotoluene.[1][2]

Table 1: Optimized Reaction Parameters
ParameterOptimal ValueReference
Molar Ratio (HBr:H₂O₂:DCT)1.5:1.5:1[2]
Residence Time5.88 min[2][7]
Reaction Temperature70 °C[2]
Reaction Pressure0.8 MPa[2]
Light Source87 W blue light[2]
DCT Concentration21.0 wt %[2]
HBr Concentration16.3 wt %[2]
H₂O₂ Concentration7.7 wt %[2]
Table 2: Effect of Reaction Parameters on DCT Conversion and DCBB Yield
ParameterVariationDCT Conversion (%)DCBB Yield (%)Reference
Temperature (°C) 50~85~78[1]
60~92~85[1]
70 98.1 91.4 [1][2]
80~97~88[1]
Molar Ratio (HBr:H₂O₂:DCT) 1.1:1.1:1~88~81[2]
1.3:1.3:1~95~88[2]
1.5:1.5:1 98.1 91.4 [2]
1.7:1.7:1~97~89[2]
Residence Time (min) 2.94~80~72[7]
5.88 98.1 91.4 [2][7]
8.82~99~85[7]
11.76~99~80[7]

Note: The data in Table 2 are approximate values derived from graphical representations in the cited literature and serve to illustrate the trends.

Applications in Drug Development

The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design.[3] Bromination can favorably influence a molecule's therapeutic activity, metabolic profile, and duration of action.[3] Photocatalytic methods, particularly when implemented in continuous flow reactors, provide a powerful tool for the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry and drug discovery.[6][10] The mild reaction conditions and high selectivity of photocatalytic bromination make it suitable for modifying intricate molecular architectures without compromising other functional groups.[4][5]

Safety Considerations

While this microreactor-based protocol significantly enhances safety compared to batch processes, standard laboratory safety precautions should always be followed.[1][2] This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Although the in-situ generation of bromine minimizes the handling of this hazardous reagent, the reactants and products may still be toxic or corrosive.[4]

References

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2,6-Dichlorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Hantzsch thiazole synthesis utilizing 2,6-dichlorobenzyl bromide derivatives. This protocol is particularly relevant for the synthesis of novel aminothiazole compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] The synthesized derivatives are valuable candidates for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases.[3][4][5]

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant to form a thiazole ring.[6][7][8] This versatile reaction allows for the introduction of various substituents onto the thiazole core, enabling the generation of diverse chemical libraries for biological screening.[9] The use of this compound as the α-halo component introduces a sterically hindered and electronically distinct dichlorophenyl moiety, which can significantly influence the pharmacological properties of the final compound. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4][9][10]

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis of a 2-amino-4-(2,6-dichlorobenzyl)thiazole derivative. The data is based on typical yields and reaction times observed for similar Hantzsch syntheses.

EntryThioamideSolventReaction Time (h)Temperature (°C)Yield (%)
1ThioureaEthanol478 (Reflux)85
2N-MethylthioureaIsopropanol682 (Reflux)78
3ThiosemicarbazideAcetonitrile382 (Reflux)88

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(2,6-dichlorobenzyl)thiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-(2,6-dichlorobenzyl)thiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and thiourea (12 mmol) in 50 mL of absolute ethanol.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-amino-4-(2,6-dichlorobenzyl)thiazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Hantzsch Thiazole Synthesis Reaction Mechanism

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,6-Dichlorobenzyl bromide I1 Thiouronium Salt R1->I1 Nucleophilic Attack R2 Thiourea R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-Amino-4-(2,6-dichlorobenzyl)thiazole I2->P Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Evaluation A Reactant Mixing (this compound + Thiourea) B Reflux in Ethanol A->B C Reaction Monitoring (TLC) B->C D Neutralization (NaHCO3) C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Purification (Column Chromatography/Recrystallization) G->H I Characterization (NMR, MS) H->I J Biological Activity Screening (e.g., Anticancer, Antimicrobial assays) I->J

Caption: Experimental workflow for synthesis and evaluation.

Inhibition of Kinase Signaling Pathways by Aminothiazole Derivatives

Many 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4]

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 2,6-Dichlorobenzyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 2,6-dichlorobenzyl azide. This sterically hindered azide is a valuable building block in medicinal chemistry and drug development, allowing for the introduction of a dichlorinated phenyl moiety, which can significantly influence the pharmacological properties of a molecule. The protocols provided are based on established methodologies for CuAAC reactions and are adapted for this specific substrate.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1][2] The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction is known for its reliability, specificity, and biocompatibility, making it a powerful tool in drug discovery, bioconjugation, and materials science.[3][4]

The use of 2,6-dichlorobenzyl azide introduces a sterically demanding substituent that can present challenges to the standard CuAAC protocol. The ortho-dichloro substitution can hinder the approach of the azide to the copper-acetylide intermediate, potentially leading to slower reaction rates. However, with optimized conditions, including the appropriate choice of copper source, ligand, and solvent, the reaction can proceed efficiently. This document provides recommended starting protocols and considerations for working with this specific azide.

Reaction Mechanism and Workflow

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the catalytically active Cu(I) species and preventing its oxidation to the inactive Cu(II) state.[5]

Below is a generalized workflow for performing a CuAAC reaction with 2,6-dichlorobenzyl azide.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_processing Workup & Analysis reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Reductant) mix Combine Azide and Alkyne in Solvent reagents->mix Dissolve add_catalyst Add Premixed CuSO4/Ligand Solution mix->add_catalyst Add initiate Initiate with Sodium Ascorbate add_catalyst->initiate Add monitor Monitor Reaction (TLC, LC-MS) initiate->monitor Incubate workup Aqueous Workup / Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify If Necessary characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

The following are detailed protocols for the synthesis of 2,6-dichlorobenzyl azide and its subsequent use in a CuAAC reaction.

Protocol 1: Synthesis of 2,6-Dichlorobenzyl Azide

This protocol describes a standard method for the synthesis of benzyl azides from the corresponding benzyl halide.

Materials:

  • 2,6-dichlorobenzyl bromide

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (5-10 mL per gram of bromide).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate, if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude 2,6-dichlorobenzyl azide.

  • The product can be purified by column chromatography on silica gel if necessary, though it is often used crude in the subsequent cycloaddition step.

Protocol 2: CuAAC Reaction with 2,6-Dichlorobenzyl Azide and a Terminal Alkyne

This protocol provides a general procedure for the cycloaddition reaction. Optimization of solvent, temperature, and reaction time may be necessary for different alkyne substrates.

Materials:

  • 2,6-dichlorobenzyl azide

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or DMF, or DMSO.

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine solution

Procedure:

  • In a reaction vessel, dissolve 2,6-dichlorobenzyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H2O).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.01-0.05 eq) and the ligand (THPTA or TBTA, 0.05-0.25 eq) in a small amount of the reaction solvent. A 1:5 molar ratio of copper to ligand is often effective.[6]

  • Add the catalyst solution to the mixture of azide and alkyne.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.5 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.

  • Stir the reaction at room temperature. Due to the steric hindrance of the 2,6-dichlorobenzyl group, the reaction may require longer reaction times (12-48 hours) or gentle heating (40-60 °C) to proceed to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following tables provide representative data for the CuAAC reaction with sterically hindered azides, which can be used as a reference for expected outcomes with 2,6-dichlorobenzyl azide.

Table 1: Comparison of Reaction Conditions for CuAAC with Sterically Hindered Azides. [7]

EntryAzideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Benzhydryl azidePhenylacetyleneCuSO4·5H2O (10 mol%), Na-Ascorbate (20 mol%)MeCN/H2O (1:1)RT1685
2Adamantyl azidePhenylacetyleneCuSO4·5H2O (10 mol%), Na-Ascorbate (20 mol%)MeCN/H2O (1:1)RT1692
32,6-Diisopropylphenyl azidePhenylacetyleneCuSO4·5H2O (10 mol%), Na-Ascorbate (20 mol%)MeCN/H2O (1:1)RT1678

Note: This data is adapted from studies on other sterically hindered azides and serves as a guideline. Actual yields for 2,6-dichlorobenzyl azide may vary.

Table 2: Representative Yields for CuAAC with Benzyl Azide and Various Alkynes. [8]

EntryAlkyneCatalyst Loading (mol%)Time (min)Conversion (%)
1Phenylacetylene0.55>99
2p-Tolylacetylene0.55>99
3p-Methoxyphenylacetylene0.55>99
41-Octyne0.560>99

Note: Benzyl azide is less sterically hindered than 2,6-dichlorobenzyl azide; therefore, longer reaction times and/or higher temperatures may be required for the latter.

Signaling Pathways and Logical Relationships

The CuAAC reaction is a powerful tool for linking molecular fragments. In drug development, this can be used to connect a pharmacophore to a targeting moiety or to synthesize libraries of compounds for screening. The logical relationship for this application is depicted below.

Drug_Development_Logic cluster_synthesis Molecular Assembly cluster_product Resulting Conjugate cluster_application Application pharmacophore Pharmacophore-Alkyne covalent_linkage CuAAC Reaction pharmacophore->covalent_linkage targeting_moiety Targeting Moiety-Azide (e.g., 2,6-Dichlorobenzyl Azide) targeting_moiety->covalent_linkage drug_conjugate Drug Conjugate with 1,2,3-Triazole Linker covalent_linkage->drug_conjugate biological_testing Biological Screening drug_conjugate->biological_testing sar_studies Structure-Activity Relationship Studies biological_testing->sar_studies

Caption: Logical workflow for the application of CuAAC in drug development.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with 2,6-dichlorobenzyl azide provides a robust method for the synthesis of novel 1,2,3-triazole-containing compounds. While the steric hindrance of the azide requires careful optimization of reaction conditions, the protocols outlined in these application notes serve as a solid starting point for researchers. The resulting dichlorinated triazole products are of significant interest in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents.

References

Synthesis of N-(2,6-Dichlorobenzyl)benzimidazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted benzimidazoles, with a specific focus on the alkylation of the benzimidazole core using 2,6-dichlorobenzyl bromide. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the benzimidazole scaffold.

The benzimidazole nucleus is a key pharmacophore found in numerous clinically approved drugs. The N-substitution of this heterocyclic system offers a valuable strategy for modulating the pharmacological properties of these molecules. This document outlines two primary synthetic approaches: a direct N-alkylation of a pre-formed benzimidazole and a one-pot synthesis from o-phenylenediamine and 2,6-dichlorobenzaldehyde.

Synthetic Strategies and Experimental Protocols

The synthesis of N-(2,6-dichlorobenzyl)benzimidazoles can be efficiently achieved through the following methods. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: N-Alkylation of Benzimidazole with this compound

This method involves the deprotonation of the benzimidazole nitrogen followed by nucleophilic substitution with this compound. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Experimental Protocol:

  • Preparation: To a solution of benzimidazole (1.0 equivalent) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Summary of Reaction Conditions for N-Alkylation of Benzimidazoles with Substituted Benzyl Halides.

EntryBenzimidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzimidazoleBenzyl bromideK₂CO₃AcetonitrileReflux2-4>90
2BenzimidazoleBenzyl bromideNaHTHF0 to RT2-4>90
32-Methylbenzimidazole2,3'-Dibromophenacyl bromideK₂CO₃DMF80-32-55[1]
4Benzimidazole4-Bromobenzyl bromideCs₂CO₃DMF120 (MW)0.552-79[2]
55-Cyanobenzimidazole2,4'-DibromoacetophenoneNaHTHFReflux-90[1]

Note: The reaction conditions for this compound are expected to be similar, though reaction times may be longer due to potential steric hindrance from the ortho-chloro substituents.

Method 2: One-Pot Synthesis from o-Phenylenediamine and 2,6-Dichlorobenzaldehyde

This approach offers a convergent route to the target molecule, starting from readily available precursors. The condensation of o-phenylenediamine with 2,6-dichlorobenzaldehyde, followed by oxidative cyclization, yields the desired N-substituted benzimidazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, a mixture of o-phenylenediamine (1.0 equivalent) and 2,6-dichlorobenzaldehyde (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst/Oxidant: A catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., sodium metabisulfite) is added to the mixture.

  • Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 2: Conditions for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes.

EntryAldehydeCatalyst/OxidantSolventTemperatureYield (%)
1Various aromatic aldehydesLanthanum chlorideAcetonitrileRoom Temp.High[3]
2Various aromatic aldehydesIn(OTf)₃Solvent-freeRoom Temp.High
3Various aromatic aldehydesNa₂S₂O₅DMF--[3]
4Various aromatic aldehydesAir-100 °C or Reflux-[4]

Experimental Workflow

The general workflow for the synthesis and purification of N-(2,6-dichlorobenzyl)benzimidazoles is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reactants Benzimidazole or o-Phenylenediamine + this compound/Aldehyde Reaction Reaction under optimized conditions (Base, Solvent, Temp.) Reactants->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying of organic phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Characterization NMR, MS, etc. Purification->Characterization tubulin_inhibition_pathway cluster_cell Cancer Cell Tubulin αβ-Tubulin Heterodimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression (G2/M Phase) Tubulin->CellCycle Enables Mitosis Benzimidazole N-(2,6-Dichlorobenzyl)benzimidazole Benzimidazole->Tubulin Binds to Colchicine Site Benzimidazole->Microtubules Inhibits Polymerization Apoptosis Apoptosis CellCycle->Apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichlorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the benzylic bromination of 2,6-dichlorotoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.[1] More recent and greener methods utilize hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photocatalytic conditions, which can offer high yields and improved safety.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The primary side products include over-brominated species such as α,α-dibromo-2,6-dichlorotoluene and α,α,α-tribromo-2,6-dichlorotoluene. Another common impurity is 2,6-dichlorobenzaldehyde, which can form through hydrolysis of the product or related chlorinated precursors.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (2,6-dichlorotoluene) and the formation of the desired product and any side products.

Q4: Is this compound a hazardous substance?

A4: Yes, this compound is a hazardous substance. It is a lachrymator and can cause burns to the skin, eyes, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound.

  • Possible Cause A: Incomplete reaction.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. If the reaction has stalled, a small additional portion of the radical initiator (if used) can be added.

  • Possible Cause B: Suboptimal reaction temperature.

    • Solution: The reaction temperature is a critical parameter. For NBS bromination, the reaction is typically run at the reflux temperature of the solvent. For photocatalytic methods, the optimal temperature should be maintained as specified in the protocol. For instance, in one study, the conversion of 2,6-dichlorotoluene increased significantly when the temperature was raised from 30°C to 70°C.[2]

  • Possible Cause C: Inefficient initiation.

    • Solution: If using a radical initiator like AIBN or benzoyl peroxide, ensure it is fresh and has been stored correctly. For photochemical reactions, check that the light source is of the correct wavelength and intensity.

Problem 2: High levels of over-brominated side products (di- and tri-brominated).

  • Possible Cause A: Excess of brominating agent.

    • Solution: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS). The use of a significant excess can lead to the formation of di- and tri-brominated impurities.

  • Possible Cause B: Prolonged reaction time.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Extending the reaction time unnecessarily will increase the likelihood of over-bromination.

  • Possible Cause C: High concentration of bromine.

    • Solution: Methods that generate bromine in situ at a low and steady concentration, such as the use of HBr/H₂O₂, can minimize over-bromination compared to using molecular bromine directly.[5]

Problem 3: Presence of 2,6-dichlorobenzaldehyde as an impurity.

  • Possible Cause A: Hydrolysis of the product.

    • Solution: this compound can hydrolyze to the corresponding aldehyde in the presence of water. Ensure all glassware is dry and use anhydrous solvents. During the work-up, minimize contact with water, especially at elevated temperatures.

  • Possible Cause B: Impurities in the starting material.

    • Solution: The starting 2,6-dichlorotoluene may contain chlorinated impurities like 2,6-dichlorobenzal chloride, which can hydrolyze to 2,6-dichlorobenzaldehyde.[3] Ensure the purity of the starting material before commencing the synthesis.

Data Presentation

The following table summarizes the impact of reaction conditions on the conversion of 2,6-dichlorotoluene (DCT) and the selectivity for this compound (DCBB) and a common side product, 2,6-dichlorobenzoic acid (DCBA), which is formed from the oxidation of 2,6-dichlorobenzaldehyde. The data is from a photocatalytic oxidative bromination in a microchannel reactor.[1]

ParameterConditionDCT Conversion (%)DCBB Selectivity (%)DCBA Selectivity (%)
Temperature 30 °C15.568.731.3
50 °C38.272.127.9
70 °C67.875.324.7
80 °C69.275.824.2
HBr/H₂O₂:DCT Molar Ratio 1.3:1.3:167.875.324.7
1.5:1.5:189.670.129.9
1.8:1.8:194.764.235.8
Light Intensity 51 W59.876.523.5
87 W67.875.324.7
123 W68.574.125.9

Experimental Protocols

Protocol 1: Photocatalytic Oxidative Bromination in a Microchannel Reactor[1]

This method offers a green and safe route to this compound with a high yield.

Materials:

  • 2,6-dichlorotoluene (DCT)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • 1,2-dichloroethane (solvent)

  • Deionized water

Equipment:

  • Microchannel reactor

  • Syringe pumps

  • Blue LED light source (e.g., 435-445 nm)

  • Back pressure regulator

  • HPLC for analysis

Procedure:

  • Prepare three stock solutions:

    • Solution A: A solution of 2,6-dichlorotoluene in 1,2-dichloroethane (e.g., 21.0 wt%).

    • Solution B: An aqueous solution of HBr (e.g., 16.3 wt%).

    • Solution C: An aqueous solution of H₂O₂ (e.g., 7.7 wt%).

  • Set up the microchannel reactor with the blue LED light source.

  • Use syringe pumps to introduce the three solutions into the microchannel reactor at controlled flow rates to achieve the desired molar ratios (optimal reported ratio of HBr/H₂O₂/DCT is 1.5:1.5:1).

  • Maintain the reaction temperature at 70°C and a pressure of 0.8 MPa.

  • Irradiate the microchannel reactor with the blue LED light (optimal reported intensity is 87 W).

  • The reaction mixture exiting the reactor is collected and can be quenched at a low temperature.

  • The product mixture is then analyzed by HPLC to determine the conversion and selectivity. Under optimal conditions, a DCT conversion of 98.1% and a DCBB yield of 91.4% have been reported.[1]

Mandatory Visualization

Troubleshooting Workflow for this compound Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions with 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions involving 2,6-dichlorobenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the outcomes of their experiments with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or no yield in my nucleophilic substitution reaction with this compound?

A1: Low reactivity is a common issue and is primarily attributed to the significant steric hindrance posed by the two chlorine atoms at the ortho positions of the benzyl bromide. This steric bulk physically obstructs the backside attack required for a typical SN2 reaction mechanism, which is the favored pathway for primary benzylic halides. The bulky chlorine atoms shield the electrophilic carbon, making it difficult for the nucleophile to approach and form a new bond.

Q2: Are there alternative reaction mechanisms at play that could explain the low yield?

A2: While SN2 is the expected pathway, the severe steric hindrance may slow it down to the point where other, less favorable mechanisms become competitive, albeit often with low efficiency. Under certain conditions, particularly with very weak nucleophiles and polar protic solvents, an SN1-like mechanism involving the formation of a transient benzylic carbocation might occur. However, the electron-withdrawing nature of the two chlorine atoms can destabilize this carbocation, making this pathway less likely to proceed efficiently.

Q3: What are the common side reactions that can occur?

A3: Besides the desired substitution, several side reactions can lead to a low yield of the target product. These include:

  • Elimination (E2): If the nucleophile is also a strong base, it can abstract a proton from the benzylic carbon, leading to the formation of 2,6-dichlorostyrene. This is more prevalent at higher temperatures.

  • Solvolysis: If the solvent is nucleophilic (e.g., alcohols, water), it can react with the benzyl bromide, leading to the formation of ethers or alcohols as byproducts.

  • No Reaction: Due to the high steric hindrance, the starting material may be recovered largely unreacted, especially if the reaction conditions (temperature, time) are not forcing enough.

Q4: How can I improve the yield of my nucleophilic substitution reaction?

A4: To enhance the yield, consider the following strategies:

  • Choice of Nucleophile: Use a smaller, highly reactive nucleophile to minimize steric clashes. For example, azide (N₃⁻) or cyanide (CN⁻) are often more effective than bulkier alkoxides or amines.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can also favor elimination side reactions. Careful optimization is key.

    • Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the nucleophile relatively "naked" and more reactive.

    • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the nucleophile to the electrophilic center, thereby increasing the reaction rate.

  • Extended Reaction Time: Due to the slow reaction kinetics, extending the reaction time significantly may be necessary to achieve a reasonable conversion.

Troubleshooting Guide

If you are experiencing low yields, this guide provides a systematic approach to identify and resolve the issue.

Observation Potential Cause Suggested Solution
Low to no conversion of starting material Insufficient reactivity due to steric hindrance.- Increase reaction temperature incrementally.- Switch to a smaller, more potent nucleophile.- Utilize a polar aprotic solvent (DMF, DMSO).- Add a phase-transfer catalyst for anionic nucleophiles.- Extend the reaction time.
Presence of elimination byproduct (2,6-dichlorostyrene) Nucleophile is too basic; reaction temperature is too high.- Use a less basic nucleophile with high nucleophilicity (e.g., azide).- Lower the reaction temperature.- If a basic nucleophile is required, use a non-hindered, weaker base if possible.
Formation of ether or alcohol byproducts Solvolysis with a nucleophilic solvent.- Use a non-nucleophilic, polar aprotic solvent.- Ensure all reagents and solvents are anhydrous.
Multiple unidentified byproducts Decomposition of starting material or product.- Lower the reaction temperature.- Monitor the reaction progress more frequently to avoid over-running the reaction.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.

Data Presentation

The following table summarizes expected outcomes for nucleophilic substitution on 2,6-disubstituted benzyl halides, providing a qualitative guide for reaction planning. Quantitative data for this compound is scarce in the literature due to its low reactivity, so data for the more reactive 2,6-dichlorobenzyl chloride is included for comparison.

NucleophileSubstrateSolventTemperature (°C)Yield (%)Reference/Notes
Sodium Acetate2,6-Dichlorobenzyl ChlorideToluene100>95 (acetate)Adapted from patent data for the chloride. The bromide is expected to be more reactive but still hindered.
Potassium Cyanide2,6-Dichlorobenzyl ChlorideEthanolRefluxNot specifiedGeneral protocol, yield expected to be moderate to low due to steric hindrance.
Ammonia2,6-Dichlorobenzyl ChlorideEthanolHigh PressureLowSteric hindrance significantly impedes amination.
Sodium AzideThis compoundDMF80-100ModerateAzide is a small and effective nucleophile, making it a better choice.
PhenoxideThis compoundAcetoneRefluxLowBulky nucleophiles will struggle to react.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol provides a starting point for the synthesis of 2,6-dichlorobenzyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require 12-24 hours for significant conversion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic extracts and wash with deionized water and then with brine to remove residual DMF. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dichlorobenzyl azide.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC, GC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion side_products Side Products Detected? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent (Polar Aprotic) - Use Smaller Nucleophile - Add Phase-Transfer Catalyst - Extend Reaction Time incomplete_conversion->optimize_conditions Yes address_elimination Address Elimination: - Lower Temperature - Use Less Basic Nucleophile side_products->address_elimination Elimination address_solvolysis Address Solvolysis: - Use Anhydrous, Non-Nucleophilic Solvent side_products->address_solvolysis Solvolysis end Improved Yield optimize_conditions->end address_elimination->end address_solvolysis->end

Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions of this compound.

Proposed SN2 Reaction Pathway and Steric Hindrance

SN2_Pathway cluster_substrate This compound cluster_nucleophile Nucleophile cluster_transition_state Transition State cluster_product Product C_alpha Br Br C_alpha->Br δ+ Aryl Aryl Ring C_alpha->Aryl H1 H C_alpha->H1 H2 H C_alpha->H2 TS [Nu---Cα---Br]⁻ Cl1 Cl Cl2 Cl Aryl->Cl1 ortho Aryl->Cl2 ortho Nu Nu⁻ Nu->C_alpha Backside Attack (Hindered by Cl atoms) Product_C LG Br⁻ TS->LG Leaving Group Departure Product_Nu Nu Product_C->Product_Nu Product_Aryl Aryl Ring Product_C->Product_Aryl Product_H1 H Product_C->Product_H1 Product_H2 H Product_C->Product_H2

Caption: The SN2 reaction pathway highlighting the steric hindrance from ortho-chloro groups on the approach of the nucleophile.

Preventing hydrolysis of 2,6-Dichlorobenzyl bromide during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 2,6-Dichlorobenzyl bromide during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis during reaction workup?

A1: this compound is a reactive benzylic halide. The bromine atom is a good leaving group, and the benzyl carbocation intermediate that can form is stabilized by the aromatic ring. During aqueous workup, water can act as a nucleophile, attacking the benzylic carbon and displacing the bromide, leading to the formation of the corresponding 2,6-dichlorobenzyl alcohol. This is a classic nucleophilic substitution reaction, which can proceed through an SN1 or a borderline SN1/SN2 mechanism.

Q2: What are the primary signs of this compound hydrolysis in my reaction workup?

A2: The most common indicator of hydrolysis is the presence of 2,6-dichlorobenzyl alcohol as a significant byproduct in your crude reaction mixture. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS), where you will observe signals corresponding to the alcohol in addition to your desired product.

Q3: How does pH affect the rate of hydrolysis of this compound?

Q4: Can I completely avoid using water in the workup?

A4: Yes, a non-aqueous workup is a highly effective strategy to prevent hydrolysis. This involves using organic solvents and solid drying agents to purify your product without introducing water. This is particularly recommended if your desired product is also sensitive to water or if you observe significant hydrolysis with aqueous methods.

Troubleshooting Guides

Problem: Significant formation of 2,6-dichlorobenzyl alcohol byproduct.

This is the most common issue and directly indicates hydrolysis of the starting material.

dot

Caption: Troubleshooting workflow for excessive hydrolysis.

Potential Cause Recommended Solution
Prolonged contact with aqueous phase Minimize the time the organic layer containing this compound is in contact with any aqueous solution. Perform extractions and washes swiftly.
Use of neutral or basic water washes Use a saturated brine (NaCl solution) for aqueous washes. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can help to "salt out" the desired product, minimizing its time in the aqueous environment.
Incomplete drying of the organic layer After separation from the aqueous phase, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄). Ensure sufficient drying time and use an adequate amount of the drying agent.
Presence of water in solvents or reagents Ensure that all solvents and reagents used in the workup are anhydrous. If necessary, dry solvents using appropriate methods before use.
Inherent reactivity of the substrate If hydrolysis persists despite the above measures, a non-aqueous workup is the most robust solution.

Data Presentation

Estimated Relative Hydrolysis Rates of Substituted Benzyl Halides

Direct quantitative data for the hydrolysis of this compound is scarce in the literature. However, the relative rates can be estimated based on the electronic effects of the substituents on the stability of the benzylic carbocation intermediate. Electron-withdrawing groups, such as chlorine, destabilize the carbocation, thus slowing down the SN1 hydrolysis rate compared to unsubstituted benzyl bromide.

Compound Substituents Electronic Effect Estimated Relative Hydrolysis Rate (krel)
4-Methoxybenzyl bromide4-OCH₃Strong Electron-Donating~1000
4-Methylbenzyl bromide4-CH₃Electron-Donating~100
Benzyl bromideNone-1
4-Chlorobenzyl bromide4-ClWeak Electron-Withdrawing~0.1
This compound 2,6-di-Cl Strong Electron-Withdrawing < 0.01

Note: These are estimations to illustrate the trend. The actual rates will depend on specific reaction conditions (solvent, temperature). The strong electron-withdrawing effect of two ortho-chlorine atoms is expected to significantly decrease the rate of hydrolysis via an SN1 mechanism.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol is designed for reactions where an aqueous workup is necessary, for instance, to remove water-soluble byproducts or reagents.

dot

Aqueous_Workup_Workflow Start Reaction Mixture in Organic Solvent Transfer Transfer to Separatory Funnel Start->Transfer Wash_Brine Wash with Saturated NaCl Solution (Brine) Transfer->Wash_Brine Separate_Layers Quickly Separate Layers Wash_Brine->Separate_Layers Dry_Organic Dry Organic Layer (e.g., anhydrous MgSO₄) Separate_Layers->Dry_Organic Filter Filter to Remove Drying Agent Dry_Organic->Filter Evaporate Evaporate Solvent under Reduced Pressure Filter->Evaporate End Crude Product Evaporate->End

Caption: Optimized aqueous workup workflow.

Methodology:

  • Quenching (if necessary): If the reaction needs to be quenched, do so at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride for organometallic reagents). Avoid strong bases if possible.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Invert the separatory funnel gently a few times to mix, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate and quickly drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a generous amount of a suitable anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Stir for at least 15-30 minutes.

  • Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh, dry solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup

This protocol is the most effective method for preventing hydrolysis.

dot

Non_Aqueous_Workup_Workflow Start Reaction Mixture in Anhydrous Solvent Filter_Solid_Byproducts Filter through Celite/Silica (to remove solid byproducts) Start->Filter_Solid_Byproducts Solvent_Evaporation Evaporate Solvent under Reduced Pressure Filter_Solid_Byproducts->Solvent_Evaporation Purification Purify by Column Chromatography Solvent_Evaporation->Purification End Pure Product Purification->End

Caption: Non-aqueous workup workflow.

Methodology:

  • Reaction Completion: Once the reaction is complete (as determined by TLC or other monitoring), cool the mixture to room temperature.

  • Removal of Solid Byproducts: If the reaction has generated solid byproducts (e.g., salts), dilute the reaction mixture with a dry, non-polar solvent (e.g., hexane or diethyl ether) and filter through a pad of Celite or silica gel. Wash the filter pad with the same solvent.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can then be purified by other non-aqueous methods, such as column chromatography on silica gel using anhydrous solvents.

Technical Support Center: Catalyst Selection for 2,6-Dichlorobenzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving 2,6-Dichlorobenzyl bromide. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound (DCBB) is typically synthesized via the benzylic bromination of 2,6-dichlorotoluene (DCT).[1][2] The most common methods include:

  • Free-radical bromination: This traditional method uses molecular bromine (Br₂) in the presence of a free-radical initiator or under light irradiation.[1][2][3] However, this approach has drawbacks such as the low utilization of bromine and the safety hazards associated with handling toxic and volatile bromine.[1]

  • Photocatalytic Oxidative Bromination: A greener and safer alternative involves the use of hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) under light irradiation.[1][4][5] This method boasts high atom economy, with water as the only byproduct.[1] Using a microchannel reactor for this process can further enhance safety and efficiency.[1][4][5]

  • Using N-Bromosuccinimide (NBS): NBS is another common reagent for benzylic bromination, often used with a radical initiator.[3] However, the quality of the NBS can significantly impact the reaction, potentially leading to increased formation of byproducts like dibromide.[3]

Q2: How can I improve the yield of this compound in my reaction?

A2: To improve the yield, consider the following factors:

  • Catalyst/Reagent Choice: The photocatalytic oxidative bromination using HBr/H₂O₂ has been shown to achieve high yields, with some studies reporting up to 91.4%.[1][2][4][5]

  • Reaction Conditions: Optimizing reaction parameters is crucial. For the photocatalytic method, factors like light intensity, reaction temperature, residence time, and the molar ratio of reactants play a significant role.[1][4]

  • Reactor Type: Microchannel reactors can improve reaction efficiency and safety, especially for photocatalytic reactions, by ensuring uniform light distribution and better heat and mass transfer.[1][2][4][5]

  • Minimizing Byproducts: Over-bromination to form dibromide is a common issue that reduces the yield of the desired monobrominated product.[3] Careful control of stoichiometry and reaction time can help minimize this.[3]

Q3: What is the role of a photocatalyst in the synthesis of this compound?

A3: In the context of the HBr/H₂O₂ system, light irradiation acts as the initiator for the radical reaction.[1][4][5] The light energy facilitates the formation of bromine radicals, which then react with the 2,6-dichlorotoluene at the benzylic position.[6][7][8] This photocatalytic approach avoids the need for chemical radical initiators, which can sometimes introduce impurities.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Sub-optimal reaction conditions.Optimize parameters such as temperature, reaction time, and reactant molar ratios. For photocatalytic methods, adjust light intensity.[1][4]
Inefficient mixing or mass transfer.If using a batch reactor, ensure vigorous stirring. Consider using a microchannel reactor for improved mass and heat transfer.[1][5]
Poor quality of reagents.Ensure the purity of starting materials, especially when using reagents like NBS where impurities can affect the reaction.[3]
Formation of Dibrominated Byproduct Excess of brominating agent.Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS, or HBr/H₂O₂).
Prolonged reaction time.Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the starting material is consumed to an optimal level.
Reaction is not initiating Insufficient initiation for radical formation.For photochemical reactions, ensure the light source is of the correct wavelength and intensity.[1][4] For reactions using chemical initiators, check the quality and concentration of the initiator.
Presence of radical inhibitors.Ensure all glassware is clean and free of contaminants that could quench the radical reaction.
Safety concerns (e.g., explosion risk) Use of hazardous reagents like Br₂ or running exothermic reactions in a batch reactor.Consider switching to a safer brominating system like HBr/H₂O₂.[1][10] For potentially explosive reactions, using a microchannel reactor can significantly improve safety by reducing the reaction volume and improving heat dissipation.[1][5][10]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

MethodBrominating AgentCatalyst/InitiatorSolventYieldKey AdvantagesKey Disadvantages
Free-Radical BrominationBr₂Light or Radical InitiatorCCl₄ or othersVariableWell-established method.Use of toxic and volatile Br₂, low atom economy.[1]
Wohl-Ziegler ReactionNBSRadical Initiator (e.g., AIBN, Benzoyl Peroxide)CCl₄VariableMilder conditions than Br₂.Impurities in NBS can lead to side reactions.[3]
Photocatalytic Oxidative BrominationHBr / H₂O₂Light (e.g., 87W blue light)1,2-dichloroethaneup to 91.4%[1][4][5]Green and safe, high atom economy, water is the only byproduct.[1]May require specialized equipment like a microchannel reactor for optimal performance and safety.[1]
In-situ Bromine GenerationNaBrO₃ / HBrLight (405 nm LEDs)(Solvent-free)up to 97%[11]High throughput and excellent process mass intensity (PMI).[11]Requires a flow chemistry setup.[11]

Experimental Protocols

Protocol 1: Photocatalytic Oxidative Bromination in a Microchannel Reactor

This protocol is based on the work by Liu et al. (2022)[1][4][5]

Materials:

  • 2,6-Dichlorotoluene (DCT)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • 1,2-Dichloroethane (solvent)

  • Microchannel reactor system equipped with a light source (e.g., 87W blue LED)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare a 21.0 wt% solution of DCT in 1,2-dichloroethane.

    • Prepare a 16.3 wt% aqueous solution of HBr.

    • Prepare a 7.7 wt% aqueous solution of H₂O₂.

  • Reaction Setup:

    • Set up the microchannel reactor with the light source.

    • Set the reaction temperature to 70°C and the pressure to 0.8 MPa.[4]

    • Use syringe pumps to introduce the prepared solutions into the microchannel reactor. The molar ratio of HBr/H₂O₂/DCT should be maintained at 1.5:1.5:1.[4]

  • Reaction Execution:

    • The solutions are pumped through the reactor with a residence time of approximately 5.88 minutes.[4]

    • Irradiate the microchannel reactor with the 87W blue light source.[4]

  • Work-up and Analysis:

    • Collect the reaction mixture from the reactor outlet.

    • Wash the organic phase with a suitable aqueous solution to remove any unreacted acids.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

    • Analyze the product mixture by Gas Chromatography (GC) to determine the conversion of DCT and the yield of DCBB.

Visualizations

Experimental_Workflow Experimental Workflow for Photocatalytic Bromination cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis prep_dct Prepare 21.0 wt% DCT in 1,2-dichloroethane pump Pump solutions into microchannel reactor prep_dct->pump prep_hbr Prepare 16.3 wt% HBr (aq) prep_hbr->pump prep_h2o2 Prepare 7.7 wt% H2O2 (aq) prep_h2o2->pump react Irradiate with 87W blue light (T=70°C, P=0.8 MPa) Residence time = 5.88 min pump->react collect Collect reaction mixture react->collect wash Aqueous wash collect->wash dry Dry organic phase wash->dry analyze GC Analysis dry->analyze Troubleshooting_Logic Troubleshooting Low Yield start Low Yield of DCBB check_byproduct Check for dibrominated byproduct (GC-MS) start->check_byproduct high_dibromo High dibromide detected check_byproduct->high_dibromo Yes low_dibromo Low/no dibromide check_byproduct->low_dibromo No reduce_br Reduce brominating agent stoichiometry or shorten reaction time high_dibromo->reduce_br check_conversion Check DCT conversion low_dibromo->check_conversion low_conversion Low DCT conversion check_conversion->low_conversion Low high_conversion High DCT conversion, other byproducts check_conversion->high_conversion High optimize_conditions Optimize reaction conditions: - Temperature - Light intensity - Residence time low_conversion->optimize_conditions check_reagents Check reagent purity and initiator activity optimize_conditions->check_reagents

References

Effect of solvent polarity on the reactivity of 2,6-Dichlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2,6-Dichlorobenzyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of solvent polarity on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

A1: this compound is a primary benzylic halide. Generally, primary benzylic halides readily undergo nucleophilic substitution.[1] However, the two chlorine atoms in the ortho positions introduce significant steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack required for an SN2 mechanism, potentially slowing the reaction rate compared to unsubstituted benzyl bromide.[2][3] The electron-withdrawing nature of the chlorine atoms can also influence the stability of the carbocation intermediate in a potential SN1 pathway.

Q2: Which reaction mechanism, SN1 or SN2, is more likely for this compound?

A2: The reaction mechanism for this compound is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.

  • SN2 Pathway: A strong nucleophile in a polar aprotic solvent would favor the SN2 mechanism. However, the steric hindrance from the ortho-chlorine atoms may slow down the reaction.[2]

  • SN1 Pathway: In a polar protic solvent, especially with a weak nucleophile, an SN1 mechanism is more likely. The benzylic carbocation intermediate is stabilized by resonance with the benzene ring.[4][5]

Q3: How does solvent polarity affect the rate of reaction for this compound?

A3: Solvent polarity plays a crucial role in determining the reaction rate and mechanism.[6][7]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing both the carbocation intermediate and the leaving group in an SN1 reaction, thus accelerating the rate of this pathway.[8]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have a dipole moment but lack acidic protons. They are less effective at solvating anions (the nucleophile), leaving the nucleophile more "naked" and reactive for an SN2 attack.[6]

Q4: Can I expect side reactions during my experiments?

A4: Yes, elimination reactions (E1 or E2) can compete with nucleophilic substitution, especially with a strong, sterically hindered base. In high dielectric ionizing solvents, SN1 and E1 products may be formed.[9] It is also important to be aware of potential solvolysis, where the solvent itself acts as the nucleophile.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or no reaction Steric Hindrance: The ortho-chloro substituents are sterically hindering the nucleophilic attack.- Use a smaller, more potent nucleophile if possible.- Increase the reaction temperature, but monitor for side products.
Poor Solvent Choice: The solvent may not be appropriate for the desired mechanism.- For an intended SN2 reaction, ensure a polar aprotic solvent is used.- For an SN1 reaction, use a polar protic solvent.
Inactive Reagents: The nucleophile or substrate may have degraded.- Use freshly prepared or purified reagents.
Low Product Yield Competing Elimination Reaction: A strong base can favor elimination over substitution.- Use a less basic nucleophile if the reaction allows.- Lower the reaction temperature.
Product Instability: The product may be unstable under the reaction or workup conditions.- Test the stability of your product to the workup conditions (e.g., acid/base washes) on a small scale.[11]
Loss during Workup: The product might be soluble in the aqueous layer or volatile.- Check all layers and solvent traps for your product.[11]
Formation of Multiple Products Mixed SN1/SN2 or E1/E2 Pathways: The reaction conditions may favor a mixture of mechanisms.- Adjust the solvent and nucleophile to strongly favor one pathway. For example, a high concentration of a strong nucleophile in a polar aprotic solvent will favor SN2.
Solvolysis: The solvent is acting as a nucleophile.- If solvolysis is undesired, choose a non-nucleophilic solvent.

Data Presentation

The following table provides illustrative relative rate constants for the reaction of this compound with a generic nucleophile in various solvents to demonstrate the effect of solvent polarity. Please note that these are representative values based on established chemical principles and are intended for comparative purposes.

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (krel) Predominant Mechanism
WaterPolar Protic78.51000SN1
EthanolPolar Protic24.3100SN1
MethanolPolar Protic32.6150SN1
AcetonePolar Aprotic20.710SN2
Dimethylformamide (DMF)Polar Aprotic36.750SN2
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.780SN2

Note: The relative rate constants are normalized to an arbitrary value for comparison.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of Solvolysis (SN1 Reaction)

This protocol is adapted for determining the rate of an SN1 solvolysis reaction by monitoring the production of HBr.[12]

Materials:

  • This compound

  • Selected polar protic solvent (e.g., 80:20 ethanol/water)

  • Standardized NaOH solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Thermostated water bath, magnetic stirrer, burette, flasks

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

  • In a reaction flask, place a known volume of the solvent and bring it to the desired temperature in the water bath.

  • Add a few drops of the indicator and a small, precise volume of the standardized NaOH solution. The solution should be basic.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask with vigorous stirring and start a timer.

  • Record the time it takes for the solution to become acidic (indicated by a color change). At this point, a known amount of HBr has been produced and has neutralized the added NaOH.

  • Immediately add another precise volume of the NaOH solution and record the time for the next color change.

  • Repeat this process for several data points.

  • The rate constant can be determined by plotting the appropriate concentration-time relationship (e.g., ln[R-Br] vs. time for first-order kinetics).[13]

Protocol 2: General Procedure for Kinetic Analysis of an SN2 Reaction

This protocol is designed to monitor the progress of an SN2 reaction using techniques like NMR or chromatography.[14]

Materials:

  • This compound

  • A strong nucleophile (e.g., sodium iodide)

  • A polar aprotic solvent (e.g., acetone-d6 for NMR monitoring)

  • Internal standard for quantitative analysis (if using chromatography)

  • NMR spectrometer or HPLC/GC instrument

Procedure:

  • Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

  • In the reaction vessel (e.g., an NMR tube), combine the reactants at a known concentration and temperature.

  • Monitor the reaction progress over time by acquiring spectra (NMR) or chromatograms (HPLC/GC) at regular intervals.

  • For NMR analysis, the disappearance of the reactant's signals and the appearance of the product's signals can be integrated and compared to determine the concentration of each at different time points.[14]

  • For chromatographic analysis, the peak areas of the reactant and product can be used to determine their concentrations, often relative to an internal standard.

  • The rate constant is determined by plotting the data according to the second-order rate law (e.g., 1/[Reactant] vs. time).[1][15]

Visualizations

Solvent_Effect_Pathway cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A This compound B Carbocation Intermediate (Resonance Stabilized) A->B Slow, Rate-Determining C Product B->C Fast, Nucleophilic Attack D This compound + Nucleophile E Transition State (Sterically Hindered) D->E Concerted Step F Product (Inversion of Stereochemistry) E->F Solvent Solvent Choice Protic Polar Protic (e.g., H2O, EtOH) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solvent->Aprotic Protic->B Stabilizes Aprotic->D Enhances Nucleophile Reactivity

Caption: Influence of solvent polarity on the reaction pathway of this compound.

Experimental_Workflow_SN1 start Start: Prepare Reagents prep_sol Prepare 0.1 M this compound in Polar Protic Solvent start->prep_sol prep_naoh Prepare Standardized NaOH Solution start->prep_naoh initiate Add Substrate Stock Solution & Start Timer prep_sol->initiate add_ind Add Indicator and Initial NaOH Aliquot prep_naoh->add_ind setup Equilibrate Solvent in Thermostated Bath setup->add_ind add_ind->initiate monitor Record Time for Color Change (t₁) initiate->monitor add_more_naoh Add Next NaOH Aliquot monitor->add_more_naoh monitor2 Record Time for Next Color Change (t₂...tₙ) add_more_naoh->monitor2 monitor2->add_more_naoh Repeat for multiple points analyze Plot Data (e.g., ln[R-Br] vs. time) & Calculate Rate Constant monitor2->analyze end End analyze->end

Caption: Experimental workflow for the kinetic analysis of an SN1 solvolysis reaction.

References

Technical Support Center: Managing Exothermic Reactions Involving 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzyl bromide, focusing on the safe management of its exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes. Care should be taken to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What types of reactions involving this compound are exothermic?

A2: Reactions where this compound is a reactant, such as Grignard reagent formation and certain alkylation reactions, can be highly exothermic. The reaction with magnesium to form a Grignard reagent is particularly known for generating significant heat, which can lead to a runaway reaction if not properly controlled.

Q3: What are the initial signs of a runaway reaction?

A3: Key indicators of a potential runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in pressure, vigorous boiling of the solvent, and unexpected color changes in the reaction mixture. It is crucial to monitor these parameters closely, especially during the initial stages of the reaction and reagent addition.

Q4: What immediate steps should be taken if a runaway reaction is suspected?

A4: In the event of a suspected runaway reaction, the immediate priorities are to ensure personal safety and attempt to bring the reaction under control. This typically involves:

  • Alerting nearby personnel and the lab supervisor.

  • Removing the heat source, if any.

  • Enhancing cooling by using an ice bath or other cooling medium.

  • If safe to do so, stopping the addition of any further reagents.

  • Preparing for emergency quenching, but only if it can be done safely.

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate
Possible Cause Troubleshooting Step
Impure or passivated magnesium turnings.Use fresh, high-quality magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle before use to expose a fresh surface.
Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and ensure the this compound is dry.
Insufficient activation of magnesium.Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation. Alternatively, a small amount of 1,2-dibromoethane can be used.
Low reaction temperature.Gentle warming of the reaction mixture may be necessary to initiate the reaction. However, be prepared to cool the reaction immediately once it starts.
Issue 2: Reaction is Too Vigorous or Shows Signs of a Runaway
Possible Cause Troubleshooting Step
Addition of this compound is too rapid.Add the this compound solution dropwise using an addition funnel to maintain a controlled reflux.
Inadequate cooling.Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone). Maintain the appropriate temperature throughout the addition.
High concentration of reagents.Use a sufficient volume of solvent to effectively dissipate the heat generated during the reaction.
Inefficient stirring.Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized hot spots.
Issue 3: Low Yield or Formation of Byproducts

| Possible Cause | Troubleshooting Step | | Wurtz coupling byproduct formation. | This is a common side reaction where the Grignard reagent reacts with the starting benzyl bromide. Slower addition of the benzyl bromide and maintaining a low reaction temperature can help minimize this. | | Incomplete reaction. | Ensure all the magnesium has been consumed or allow for a sufficient reaction time after the addition of the benzyl bromide is complete. | | Degradation of the Grignard reagent. | Use the Grignard reagent immediately after its preparation. Prolonged storage can lead to decomposition. | | Issues during work-up. | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride, and ensure efficient extraction of the product. |

Data Presentation

Table 1: Qualitative Exothermicity of Grignard Reagent Formation

Reactant Relative Exothermicity Key Considerations
Alkyl ChlorideLowInitiation may be difficult.
Alkyl BromideModerateGenerally proceeds smoothly with proper initiation.
Benzyl BromideHighProne to vigorous reaction and Wurtz coupling. Requires careful temperature control and slow addition.
This compound High to Very High The electron-withdrawing chlorine atoms can influence reactivity. Expect a highly exothermic reaction requiring stringent control measures.

Experimental Protocols

Protocol 1: Preparation of 2,6-Dichlorobenzylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas throughout the experiment.

  • Place the magnesium turnings in the flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

  • Add a small portion of the this compound solution to the magnesium turnings.

  • If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.

  • Once the reaction initiates, immediately place the flask in an ice-water bath to control the temperature.

  • Begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle and controllable reflux.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Emergency Quenching of a Runaway Grignard Reaction

Disclaimer: This procedure should only be performed by trained personnel with appropriate safety measures in place, including a safety shield and proper PPE.

Materials:

  • Large container with a cooling bath (e.g., dry ice/acetone)

  • Saturated aqueous ammonium chloride solution, cooled in an ice bath

  • Long-stemmed funnel or cannula

Procedure:

  • If a runaway reaction is confirmed and cannot be controlled by standard cooling, prepare for an emergency quench.

  • Ensure the reaction flask is securely clamped and positioned within a secondary container.

  • Remove any flammable materials from the immediate vicinity.

  • From a safe distance and behind a safety shield, slowly and carefully add the cold, saturated aqueous ammonium chloride solution to the reaction mixture using a long-stemmed funnel or cannula.

  • The addition will likely cause vigorous gas evolution and boiling. Add the quenching agent at a rate that prevents the reaction from overflowing the flask.

  • Continue adding the quenching solution until the reaction subsides and the temperature begins to drop.

  • Once the reaction is quenched, allow it to cool to room temperature before proceeding with any work-up.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_emergency Emergency prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->prep_glassware initiation Initiate Reaction prep_glassware->initiation addition Controlled Reagent Addition initiation->addition monitoring Monitor Temperature & Reflux addition->monitoring no_initiation No Initiation monitoring->no_initiation Issue? vigorous_reaction Vigorous Reaction monitoring->vigorous_reaction Issue? low_yield Low Yield monitoring->low_yield Issue? runaway_detected Runaway Detected vigorous_reaction->runaway_detected Escalation emergency_cooling Apply Emergency Cooling runaway_detected->emergency_cooling emergency_quench Perform Emergency Quench emergency_cooling->emergency_quench Troubleshooting_Flowchart cluster_initiation Initiation Issues cluster_control Reaction Control Issues cluster_yield Yield Issues start Problem Encountered check_mg Check Mg Quality start->check_mg No Reaction Start slow_addition Slow Reagent Addition start->slow_addition Reaction Too Fast check_byproducts Analyze for Byproducts start->check_byproducts Low Product Yield check_dryness Check for Moisture check_mg->check_dryness activate_mg Activate Mg check_dryness->activate_mg improve_cooling Improve Cooling slow_addition->improve_cooling dilute Increase Solvent improve_cooling->dilute optimize_time Optimize Reaction Time check_byproducts->optimize_time workup Refine Work-up optimize_time->workup

Removal of unreacted 2,6-dichlorotoluene from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,6-dichlorotoluene from final product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2,6-dichlorotoluene relevant for its removal?

A1: Understanding the physical properties of 2,6-dichlorotoluene is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.

PropertyValueReference(s)
Appearance Clear, colorless to slightly yellowish liquid[1][2]
Molecular Weight 161.03 g/mol [1]
Boiling Point 196-203 °C[1][2][3][4]
Melting Point 2 °C[2][3]
Density 1.254 g/mL at 25 °C[1][2][3][4]
Solubility Soluble in organic solvents (benzene, toluene); sparingly soluble in water.[1][2][4][5]

Q2: Which separation technique is most suitable for removing unreacted 2,6-dichlorotoluene?

A2: The optimal separation technique depends on the physical properties of your desired final product, specifically its physical state (solid or liquid) and its boiling point relative to 2,6-dichlorotoluene. The logical workflow below can help guide your decision.

start Start: Crude Product with 2,6-Dichlorotoluene product_state Is the final product a solid or liquid at RT? start->product_state solid Solid product_state->solid Solid liquid Liquid product_state->liquid Liquid recrystallization Use Recrystallization solid->recrystallization boiling_point What is the boiling point (BP) difference with 2,6-DCT (BP ~200 °C)? liquid->boiling_point bp_large > 25 °C Difference boiling_point->bp_large Large bp_small < 25 °C Difference boiling_point->bp_small Small distillation Use Fractional Distillation bp_large->distillation chromatography Use Column Chromatography bp_small->chromatography recrystallization->chromatography If ineffective

Caption: Decision workflow for selecting a purification method.

Q3: My final product is a liquid with a boiling point significantly different from 2,6-dichlorotoluene. How can I purify it?

A3: For liquid products with a boiling point difference greater than 25 °C from 2,6-dichlorotoluene, fractional distillation is the recommended method.[6] This technique separates liquids based on differences in their boiling points.

Q4: My final product is a solid. What is the best way to remove the liquid 2,6-dichlorotoluene?

A4: Recrystallization is the most effective method for purifying a solid compound contaminated with a liquid impurity like 2,6-dichlorotoluene.[7][8] This process involves dissolving the impure solid in a suitable hot solvent, followed by cooling to allow the pure product to crystallize, leaving the impurity in the solvent.

Q5: Distillation and recrystallization are not effective for my product. Are there other options?

A5: Yes, if other methods fail, column chromatography is a highly versatile purification technique. It separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina) as a mobile phase (solvent) passes through it. This method can separate compounds with very similar physical properties.[9]

Q6: How can I confirm that the 2,6-dichlorotoluene has been successfully removed?

A6: The purity of your final product should be assessed using analytical techniques. Gas Chromatography (GC) is highly effective for detecting volatile organic compounds like 2,6-dichlorotoluene.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the absence of characteristic peaks corresponding to 2,6-dichlorotoluene.

Troubleshooting Guides

MethodProblemPotential Cause(s)Recommended Solution(s)
Fractional Distillation Poor separation (product co-distills with 2,6-dichlorotoluene)- Insufficient column efficiency.- Heating rate is too high.- Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Decrease the heating rate to ensure proper vapor-liquid equilibrium.- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
Recrystallization Product "oils out" instead of forming crystals.- The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly.- Select a solvent with a lower boiling point.- Re-heat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Insulate the flask to slow cooling.
Recrystallization No crystals form upon cooling.- The solution is not saturated.- Nucleation has not initiated.- Evaporate some of the solvent to increase the concentration and re-cool.- Scratch the inside of the flask with a glass rod below the solvent level.- Add a "seed crystal" of the pure product to the cooled solution.
Column Chromatography Poor separation between product and 2,6-dichlorotoluene.- The chosen eluent (solvent system) is not optimal.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides a significant difference in Retention Factor (Rf) values between your product and 2,6-dichlorotoluene.
Column Chromatography The column runs dry or cracks.- Insufficient eluent in the reservoir.- Packing of the stationary phase is uneven.- Ensure the top of the stationary phase is always covered with eluent.- Repack the column carefully, ensuring a homogenous and crack-free bed.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is for separating a liquid product from 2,6-dichlorotoluene when the boiling point difference is >25 °C.

A 1. Assemble Apparatus (Flask, Fractionating Column, Condenser, Receiving Flask) B 2. Charge Flask with Crude Product A->B C 3. Heat Slowly & Establish Reflux B->C D 4. Monitor Head Temperature C->D E 5. Collect Fractions D->E F 6. Stop & Analyze E->F

Caption: Experimental workflow for fractional distillation.
  • Apparatus Setup : Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., glass beads or metal sponges), a condenser, and a collection flask. Ensure all joints are securely clamped.

  • Charge the Flask : Add the crude product mixture containing unreacted 2,6-dichlorotoluene to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the flask gently. As the mixture boils, you will see a condensation ring rise slowly up the column. Adjust the heat to maintain a slow and steady distillation rate.

  • Monitor Temperature : Observe the temperature at the head of the column. It will plateau at the boiling point of the lower-boiling component.

  • Collect Fractions : Collect the distillate that comes over during the first temperature plateau. This will be enriched in the lower-boiling component. As the temperature begins to rise sharply, change the receiving flask to collect the higher-boiling fraction, which should be your purified product (or vice versa, depending on the relative boiling points).

  • Analysis : Analyze the collected fractions using GC or NMR to confirm the separation and purity.

Protocol 2: Recrystallization

This protocol is for purifying a solid product from liquid 2,6-dichlorotoluene.

A 1. Select Solvent B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Cool Slowly to Induce Crystallization B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Crystals E->F

Caption: Experimental workflow for recrystallization.
  • Solvent Selection : Choose a solvent in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures. The impurity (2,6-dichlorotoluene) should ideally remain soluble at low temperatures.

  • Dissolution : Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[12]

  • Crystal Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[7][13]

  • Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying : Allow the crystals to dry completely, either by air-drying or in a vacuum oven. Confirm purity via melting point analysis or spectroscopy.

Protocol 3: Column Chromatography

This protocol is for separating a product when other methods are unsuitable.

A 1. Prepare Column (Slurry Pack Method) B 2. Load Sample onto the Column A->B C 3. Add Eluent & Begin Elution B->C D 4. Collect Fractions C->D E 5. Monitor Fractions (e.g., TLC) D->E F 6. Combine & Evaporate E->F

Caption: Experimental workflow for column chromatography.
  • Column Preparation : Secure a glass chromatography column vertically. Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent. Pour the slurry into the column, allowing the stationary phase to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the column.

  • Elution : Carefully add the eluent to the top of the column and open the stopcock to allow the solvent to flow through. Continuously replenish the eluent so the column never runs dry.

  • Fraction Collection : Collect the eluent that passes through the column in a series of labeled test tubes or flasks.

  • Monitoring : Analyze the collected fractions using TLC to determine which contain your desired product.

  • Combine and Evaporate : Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Analysis of 2,6-Dichlorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,6-Dichlorobenzyl bromide and related reaction compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound reactions.

Question: Why am I seeing peak tailing in my HPLC chromatogram?

Answer: Peak tailing for halogenated aromatic compounds like this compound can be caused by several factors:

  • Secondary Interactions: Active sites on the silica backbone of the column can interact with the analyte. To mitigate this, consider using a lower pH mobile phase to suppress the ionization of residual silanols or using a column specifically designed to reduce these secondary interactions.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample and reinjecting.

  • Inadequate Buffer Concentration: For basic compounds, a low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to tailing. Increasing the buffer concentration can help.[1]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.[2]

Question: My GC analysis shows poor sensitivity and a noisy baseline. What are the possible causes?

Answer: Poor sensitivity and a noisy baseline in GC analysis can stem from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas, such as moisture and oxygen, can increase baseline noise and degrade the stationary phase of the column.[3][4] Ensure high-purity gas and consider using gas purifiers.

  • Injector Issues: A contaminated or active inlet liner can lead to analyte degradation and poor peak shape.[5][6] Regularly inspect and replace the inlet liner and septum.

  • Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline. This can be exacerbated by the presence of oxygen in the system.[3]

  • Detector Contamination: The detector can become contaminated over time, leading to a noisy signal.[5] Refer to your instrument manual for detector cleaning procedures.

Question: I am observing split peaks in my chromatogram. What should I do?

Answer: Split peaks can be indicative of several problems:

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC) or is not volatile enough (in GC), it can cause peak splitting. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[1]

  • Column Void or Damage: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[1] This can be caused by pressure shocks or high pH dissolving the silica. Replacing the column is often necessary.

  • Blocked Column Frit: A plugged frit at the column inlet can also lead to peak splitting.[7] Back-flushing the column or replacing the frit may resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is suitable for analyzing this compound?

A1: A reverse-phase C18 column is a good choice for the separation of this compound and related compounds. A Shim-pack VP-ODS C18 column has been successfully used for this purpose.[8][9][10]

Q2: Can I use GC to analyze this compound?

A2: Yes, GC can be used for the analysis of this compound. Due to its halogenated nature, an Electron Capture Detector (ECD) would provide high sensitivity.[11] A capillary column with a non-polar or medium-polarity stationary phase would be a suitable choice.

Q3: How can I improve the resolution between this compound and its precursor, 2,6-dichlorotoluene?

A3: To improve resolution, you can:

  • In HPLC: Optimize the mobile phase composition, for instance, by adjusting the organic-to-aqueous ratio in a reverse-phase separation. A gradient elution can also be beneficial.[12]

  • In GC: Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not strictly necessary for detection, especially with a UV detector in HPLC or an ECD in GC. However, for trace-level analysis of benzyl halides as potential genotoxic impurities, a derivatization approach using a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP) can enhance sensitivity and specificity for HPLC-UV analysis.[12]

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Column InertSustain® C18 (250 mm × 4.6 mm, 5 µm)[12]
Mobile Phase A: AcetonitrileB: 5 mM Ammonium Acetate[12]
Gradient 0–10 min, 70% A; 10–15 min, 70% to 85% A; 15–20 min, 85% A[12]
Flow Rate 1.0 mL/min[12]
Column Temp. 30 °C[12]
Detector UV at 392 nm (after derivatization)[12]
Injection Vol. 20 µL[12]

Table 2: General GC Method Parameters for Halogenated Aromatic Compounds

ParameterRecommended Setting
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injector Temp. 250 °C
Detector Electron Capture Detector (ECD)
Detector Temp. 300 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Injection Mode Splitless

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol is based on the analysis of a reaction mixture containing 2,6-dichlorotoluene (DCT), this compound (DCBB), and 2,6-dichlorobenzoic acid (DCBA).[8][9][13]

  • Standard Preparation: Prepare individual stock solutions of DCT, DCBB, and DCBA in a suitable solvent like acetonitrile. Create a series of mixed standard solutions of varying concentrations to establish a standard curve for quantitative analysis.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the prepared standards and samples. Identify the peaks based on the retention times of the standards.

  • Quantification: Calculate the concentration of each component in the reaction mixture using the standard curve.

General GC Method for this compound

This protocol provides a general starting point for the analysis of this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a solvent such as hexane or ethyl acetate. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dilute the sample in the same solvent used for the standards.

  • GC Conditions: Configure the GC system with the parameters outlined in Table 2. These may need to be optimized for your specific instrument and column.

  • Analysis: Inject the standards and samples.

  • Data Processing: Integrate the peak areas and quantify the amount of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards HPLC HPLC System Setup Standard->HPLC Sample Prepare Reaction Sample Filter Filter Sample Sample->Filter Inject Inject Sample Filter->Inject HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Dilute Dilute Sample Inject Inject Sample Dilute->Inject GC GC-ECD System Setup GC->Inject Separate Separation on Column Inject->Separate Detect ECD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Integrate->Calibrate Result Calculate Result Calibrate->Result

Caption: GC analysis workflow for this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Poor Peak Shape (e.g., Tailing) CheckColumn Check Column Problem->CheckColumn Is it a new column? CheckSample Check Sample Prep Problem->CheckSample Is the sample concentrated? CheckMethod Check Method Parameters Problem->CheckMethod Is the mobile phase pH appropriate? Sol_Column Flush or Replace Column CheckColumn->Sol_Column Sol_Sample Dilute Sample CheckSample->Sol_Sample Sol_Method Adjust Mobile Phase CheckMethod->Sol_Method

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

Navigating Steric Hindrance in SN2 Reactions: A Comparative Guide to 2,6-Dichlorobenzyl Bromide and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of alkylating agent in synthesis is critical. This guide provides an objective comparison of the performance of 2,6-dichlorobenzyl bromide and the parent compound, benzyl bromide, in bimolecular nucleophilic substitution (SN2) reactions. We delve into the steric and electronic factors governing their reactivity, supported by experimental data and detailed protocols.

The SN2 reaction is a cornerstone of organic synthesis, prized for its stereospecificity and predictability. The reactivity of the electrophile in these reactions is paramount and is significantly influenced by the substitution pattern on the reacting carbon center. This guide focuses on the impact of ortho-substitution on the benzylic carbon, comparing the workhorse reagent, benzyl bromide, with its sterically encumbered analogue, this compound.

The Decisive Role of Steric Hindrance

SN2 reactions proceed via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. The transition state involves a pentacoordinate carbon atom. Consequently, any bulky substituents near the reaction center will impede the approach of the nucleophile, increasing the activation energy and slowing the reaction rate. This phenomenon is known as steric hindrance.

In the case of this compound, the two chlorine atoms in the ortho positions to the bromomethyl group create a significant steric shield around the electrophilic carbon. This steric congestion makes it more difficult for a nucleophile to achieve the necessary trajectory for a successful backside attack compared to the unobstructed benzyl bromide.

Comparative Reactivity: A Quantitative Look

To illustrate the expected disparity in reactivity, we can consider a typical SN2 reaction, such as the reaction with a nucleophile like sodium iodide in acetone. Based on established trends, the rate of reaction for this compound would be substantially lower than that of benzyl bromide.

Table 1: Predicted Relative Reactivity in SN2 Reactions

SubstrateStructurePredicted Relative Rate (k_rel)Primary Influencing Factor
Benzyl BromideBenzyl Bromide Structure1 (Reference)Minimal steric hindrance
This compoundthis compound Structure<< 1Significant steric hindrance from two ortho-chloro groups

Note: The predicted relative rate is a qualitative estimation based on established principles of steric effects in SN2 reactions. The actual value would need to be determined experimentally.

Electronic Effects: A Secondary Consideration

The chlorine atoms in this compound also exert an electronic effect. As electronegative atoms, they have an electron-withdrawing inductive effect (-I effect). This effect can make the benzylic carbon slightly more electrophilic, which would, in isolation, increase the rate of an SN2 reaction. However, in the case of ortho-substitution, the steric hindrance is the dominant factor and overwhelmingly disfavors the reaction, far outweighing any minor electronic activation.

Experimental Protocol: A Model SN2 Reaction

To quantitatively assess the reactivity of these two benzyl bromides, a kinetic study can be performed. A common and well-documented SN2 reaction is the Finkelstein reaction, where a bromide is displaced by an iodide ion.

Objective: To determine and compare the second-order rate constants for the reaction of benzyl bromide and this compound with sodium iodide in acetone.

Materials:

  • Benzyl bromide

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Conductivity meter or a method for quenching and titrating the remaining iodide.

Procedure:

  • Solution Preparation: Prepare equimolar solutions of each benzyl bromide and sodium iodide in anhydrous acetone in separate volumetric flasks.

  • Reaction Initiation: Place the sodium iodide solution in a reaction vessel equipped with a magnetic stirrer and allow it to equilibrate to the desired temperature in a constant temperature bath.

  • Kinetic Run: Initiate the reaction by adding a measured volume of the respective benzyl bromide solution to the sodium iodide solution. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.

    • Method A (Conductivity): If a conductivity meter is used, the change in conductivity of the solution can be monitored over time as the concentration of ionic species changes.

    • Method B (Titration): Quench the reaction in the aliquot by adding it to a solution that will stop the reaction (e.g., by rapid dilution with a solvent in which the reactants are immiscible or by reacting the remaining nucleophile). The concentration of the remaining iodide can then be determined by titration.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Safety Precautions: Benzyl bromides are lachrymatory and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Visualizing the Reaction Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.

Caption: Generalized SN2 reaction pathway.

Experimental_Workflow prep Prepare equimolar solutions of benzyl bromide and NaI in acetone equilibrate Equilibrate NaI solution in constant temperature bath prep->equilibrate initiate Add benzyl bromide solution to NaI and start timer equilibrate->initiate monitor Withdraw aliquots at regular intervals initiate->monitor quench_titrate Quench reaction and determine remaining [I⁻] by titration monitor->quench_titrate analyze Plot 1/[I⁻] vs. time to determine the rate constant (k) quench_titrate->analyze

Reactivity Face-Off: 2,6-Dichlorobenzyl Bromide vs. 2,4-Dichlorobenzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical agents, the selection of appropriate building blocks is paramount. Substituted benzyl bromides are a versatile class of reagents frequently employed for the introduction of a benzyl moiety. However, the seemingly subtle variation in the substitution pattern on the aromatic ring can profoundly influence the reactivity of the benzylic carbon, impacting reaction rates, yields, and even mechanistic pathways. This guide provides a detailed comparison of the reactivity of two common isomers: 2,6-dichlorobenzyl bromide and 2,4-dichlorobenzyl bromide, with a focus on their behavior in nucleophilic substitution reactions.

Theoretical Underpinnings of Reactivity: A Tale of Two Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by a delicate interplay of two key factors: steric hindrance and electronic effects. The position of the chlorine substituents on the benzene ring dictates the magnitude of these effects, leading to significant differences in the reaction kinetics of the 2,6- and 2,4-dichloro isomers.

Steric Hindrance: In the case of this compound, the two chlorine atoms flanking the benzylic methylene group create substantial steric bulk around the reaction center. This steric congestion impedes the approach of a nucleophile, particularly in bimolecular nucleophilic substitution (SN2) reactions, which require a backside attack on the carbon-bromine bond. Consequently, the activation energy for the SN2 pathway is significantly increased, leading to a slower reaction rate.

Electronic Effects: Chlorine atoms are electronegative and thus exert an electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bonds, drawing electron density away from the benzene ring and, to a lesser extent, from the benzylic carbon. This electron withdrawal can slightly stabilize the partial positive charge that develops on the benzylic carbon in the transition state of both SN1 and SN2 reactions. However, chlorine atoms also possess lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect), which is an electron-donating effect.

In 2,4-dichlorobenzyl bromide, the chlorine at the para position can effectively donate electron density to the benzylic position through resonance, which would stabilize a carbocation intermediate in a potential SN1 pathway. The chlorine at the ortho position in the 2,4-isomer exerts both an inductive withdrawing effect and a resonance-donating effect, along with some steric hindrance.

Comparative Reactivity Analysis

FeatureThis compound2,4-Dichlorobenzyl Bromide
Dominant Effect on SN2 Reactivity Significant Steric HindranceModerate Electronic & Steric Effects
Expected SN2 Rate Significantly SlowerFaster
Dominant Effect on SN1 Reactivity Steric hindrance can inhibit planarity of the carbocationResonance stabilization from para-Cl
Expected SN1 Rate SlowerFaster (relative to the 2,6-isomer)
Overall Predicted Reactivity Generally less reactive in nucleophilic substitutionsGenerally more reactive in nucleophilic substitutions

Summary of Expected Reactivity:

Based on the analysis of steric and electronic effects, 2,4-dichlorobenzyl bromide is expected to be significantly more reactive than this compound in typical nucleophilic substitution reactions. The severe steric hindrance imposed by the two ortho-chlorine atoms in the 2,6-isomer is the primary factor for its reduced reactivity, particularly in SN2 reactions. For SN1 type reactions, while both isomers can form resonance-stabilized benzylic carbocations, the steric strain in the 2,6-isomer may disfavor the formation of a planar carbocation. In contrast, the 2,4-isomer benefits from the electron-donating resonance effect of the para-chloro substituent, which can stabilize the carbocation intermediate, and experiences less steric hindrance at the reaction center.

Experimental Protocol: Comparative Solvolysis Rate Determination

To empirically determine the relative reactivity of this compound and 2,4-dichlorobenzyl bromide, a comparative solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of reaction can be monitored by measuring the increase in the concentration of the resulting hydrobromic acid.

Objective: To compare the first-order rate constants (k₁) for the solvolysis of this compound and 2,4-dichlorobenzyl bromide in a mixed solvent system.

Materials:

  • This compound

  • 2,4-Dichlorobenzyl bromide

  • Ethanol (reagent grade)

  • Deionized water

  • Acetone (for dissolving the substrates)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of each dichlorobenzyl bromide isomer (e.g., 0.1 M) in a small amount of acetone.

    • Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Initiation of the Reaction:

    • In a conical flask, add a known volume of the pre-heated solvent mixture.

    • To initiate the reaction, rapidly inject a small, known volume of the stock solution of the benzyl bromide isomer into the solvent mixture with vigorous stirring. Start a stopwatch immediately.

  • Monitoring the Reaction Progress:

    • At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone. This will significantly slow down the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the generated hydrobromic acid with the standardized sodium hydroxide solution until a faint pink endpoint is observed.

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of HBr produced at each time point is proportional to the amount of benzyl bromide that has reacted.

    • The first-order rate constant (k₁) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t, and V∞ is the volume of NaOH used at the completion of the reaction (determined after heating the reaction mixture to ensure complete reaction). The slope of this line will be -k₁.

    • Compare the calculated k₁ values for this compound and 2,4-dichlorobenzyl bromide to determine their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solvent Prepare & Equilibrate Solvent Mixture Initiate Initiate Reaction Prep_Solvent->Initiate Prep_Substrate Prepare Substrate Stock Solutions Prep_Substrate->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Titrate Titrate with NaOH Quench->Titrate Calculate Calculate Rate Constant (k) Titrate->Calculate Compare Compare Reactivity Calculate->Compare

Caption: Workflow for the comparative kinetic analysis of dichlorobenzyl bromide isomers.

Mechanistic Considerations

The choice between an SN1 and SN2 pathway is influenced by the substrate structure, the nucleophile, the solvent, and the leaving group.

Reaction_Mechanisms cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start R-Br + Nu⁻ SN2_TS [Nu---R---Br]⁻ (Trigonal Bipyramidal TS) SN2_Start->SN2_TS Backside Attack SN2_End R-Nu + Br⁻ SN2_TS->SN2_End Inversion of Stereochemistry SN1_Start R-Br SN1_Inter R⁺ + Br⁻ (Carbocation Intermediate) SN1_Start->SN1_Inter Slow, Rate-Determining SN1_End R-Nu SN1_Inter->SN1_End Fast, Nucleophilic Attack Reagents This compound or 2,4-Dichlorobenzyl Bromide Reagents->SN2_Start Reagents->SN1_Start

Caption: Generalized pathways for SN1 and SN2 nucleophilic substitution reactions.

For this compound, the SN2 pathway is strongly disfavored due to steric hindrance. An SN1 pathway is also likely to be slow due to potential steric inhibition of carbocation planarization. In contrast, 2,4-dichlorobenzyl bromide is more amenable to both pathways, with the preferred mechanism depending on the specific reaction conditions. A strong nucleophile and a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile and a polar protic solvent would favor an SN1 reaction.

Conclusion

A Head-to-Head Battle of Protecting Groups: 2,6-Dichlorobenzyl vs. Benzyl in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For researchers, scientists, and professionals in drug development, the benzyl (Bn) group has long been a reliable workhorse for the protection of hydroxyl and other sensitive functionalities. However, the emergence of substituted benzyl ethers, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, offers an alternative with distinct properties. This guide provides an objective, data-driven comparison of the efficacy of the 2,6-dichlorobenzyl protecting group against the standard benzyl group, empowering chemists to make informed decisions in their synthetic strategies.

The core difference between these two protecting groups lies in the electronic and steric effects imparted by the two chlorine atoms on the benzyl ring. These substitutions significantly modulate the stability of the protecting group under various reaction conditions, particularly acidic and reductive cleavage.

Chemical Structures

To visualize the structural differences, the following diagrams illustrate the benzyl and 2,6-dichlorobenzyl moieties attached to a generic alcohol (R-OH).

cluster_Bn Benzyl (Bn) Group cluster_DCB 2,6-Dichlorobenzyl (2,6-Cl2Bzl) Group Bn_structure Bn_structure DCB_structure DCB_structure

Figure 1. Chemical structures of Benzyl and 2,6-Dichlorobenzyl ethers.

Comparative Stability and Cleavage Conditions

The stability of a protecting group across a range of chemical environments dictates its utility. The benzyl and 2,6-dichlorobenzyl groups exhibit notable differences in their lability, particularly towards acidic and reductive cleavage methods.

Condition CategoryReagent/ConditionBenzyl (Bn) Ether2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Ether
Acidic Stability Mild Acids (e.g., Acetic Acid)Generally StableGenerally Stable
Strong Protic Acids (e.g., HBr, BCl₃, BBr₃)CleavageMore Stable than Bn, but cleavable
Trifluoroacetic Acid (TFA)Labile to varying degreesStable (e.g., in 50% TFA)[1]
Anhydrous Hydrogen Fluoride (HF)CleavageReadily Cleaved[1]
Basic Stability Strong Bases (e.g., NaH, KOH, Carbonates)Generally StableGenerally Stable
Reductive Cleavage Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Readily CleavedCleaved much more slowly than Bn[2]
Oxidative Cleavage DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Cleavage (often requires activation, e.g., photoirradiation)[3]Expected to be more resistant than Bn

Experimental Protocols and Data

Protection of Alcohols

The most common method for the introduction of both benzyl and 2,6-dichlorobenzyl ethers is the Williamson ether synthesis.[4] This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with the corresponding benzyl halide.

General Protocol for Benzylation/2,6-Dichlorobenzylation:

  • To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the benzyl bromide or 2,6-dichlorobenzyl bromide (typically 1.1-1.5 equivalents) to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water or methanol and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Typical yields for the Williamson ether synthesis are in the range of 50-95%.[4]

start Alcohol (R-OH) alkoxide Alkoxide Formation (e.g., NaH in DMF) start->alkoxide substitution Nucleophilic Substitution (BnBr or 2,6-Cl2BzlBr) alkoxide->substitution workup Quench and Workup substitution->workup product Protected Alcohol (R-OBn or R-O-2,6-Cl2Bzl) workup->product

Figure 2. Workflow for Williamson Ether Synthesis.
Deprotection Methods

The key differences in the utility of these two protecting groups become apparent during the deprotection step.

Catalytic hydrogenolysis is a mild and widely used method for the cleavage of benzyl ethers.[3] However, the steric hindrance and electronic effects of the two chlorine atoms in the 2,6-dichlorobenzyl group significantly impede this reaction.

Protocol for Catalytic Hydrogenolysis of Benzyl Ethers:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • The reaction mixture is stirred under an atmosphere of hydrogen gas (H₂) at room temperature and atmospheric pressure.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected alcohol.

While benzyl ethers are readily cleaved under these conditions, 2,6-disubstituted benzyl ethers, including 2,6-dichlorobenzyl ethers, are cleaved much more slowly.[2] This difference in reactivity allows for the selective deprotection of a benzyl group in the presence of a 2,6-dichlorobenzyl group.

The increased electron-withdrawing nature of the dichlorinated ring enhances the stability of the 2,6-dichlorobenzyl group to acid compared to the benzyl group. This is particularly advantageous in synthetic strategies that employ acid-labile protecting groups, such as the Boc group in peptide synthesis. The 2,6-dichlorobenzyl group is stable to conditions like 50% trifluoroacetic acid (TFA) in dichloromethane, which are commonly used to remove Boc groups.[1]

However, for the final deprotection, strong acids like anhydrous hydrogen fluoride (HF) are effective for cleaving 2,6-dichlorobenzyl ethers.[1]

Protocol for HF Cleavage (primarily in Solid-Phase Peptide Synthesis):

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

  • The peptide resin bearing the 2,6-dichlorobenzyl-protected side chains is placed in a specialized HF cleavage apparatus.

  • Scavengers (e.g., anisole, p-cresol) are added to trap the carbocations generated during cleavage.

  • Anhydrous liquid HF is distilled into the reaction vessel at low temperature (typically -78 °C).

  • The reaction is stirred at or near 0 °C for a specified time (e.g., 1-2 hours).[5][6][7]

  • The HF is removed by a stream of nitrogen, and the crude peptide is precipitated, washed, and purified.

It is important to note that side reactions, such as alkylation of sensitive residues (e.g., tyrosine) by the liberated 2,6-dichlorobenzyl cation, can occur during HF cleavage.

Decision-Making Framework

The choice between a benzyl and a 2,6-dichlorobenzyl protecting group is dictated by the specific requirements of the synthetic route. The following decision tree provides a logical framework for selecting the appropriate protecting group.

start Need to protect a hydroxyl group? acid_labile Are other acid-labile groups present (e.g., Boc, trityl)? start->acid_labile hydrogenolysis_cleavage Is catalytic hydrogenolysis the desired deprotection method? acid_labile->hydrogenolysis_cleavage No use_DCB Use 2,6-Dichlorobenzyl (2,6-Cl2Bzl) acid_labile->use_DCB Yes use_Bn Use Benzyl (Bn) hydrogenolysis_cleavage->use_Bn Yes consider_orthogonality Consider orthogonality for selective deprotection. hydrogenolysis_cleavage->consider_orthogonality No

Figure 3. Decision tree for selecting between Benzyl and 2,6-Dichlorobenzyl protecting groups.

Conclusion

Both the benzyl and 2,6-dichlorobenzyl groups are valuable tools in the synthetic chemist's arsenal for the protection of hydroxyl groups. The traditional benzyl group offers the advantage of mild cleavage via catalytic hydrogenolysis. In contrast, the 2,6-dichlorobenzyl group provides enhanced stability to acidic conditions, making it an excellent choice for synthetic strategies that require the use of acid-labile protecting groups elsewhere in the molecule. This increased stability, however, comes at the cost of resistance to facile hydrogenolytic cleavage, necessitating the use of strong acids like HF for its removal. The selection of one over the other should be a strategic decision based on the overall synthetic plan, taking into account the presence of other functional groups and the desired deprotection conditions.

References

Comparative Spectroscopic Analysis for the Structural Confirmation of 2,6-Dichlorobenzyl Bromide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of spectroscopic data for 2,6-Dichlorobenzyl bromide and its isomers, 2,4-Dichlorobenzyl bromide and 3,5-Dichlorobenzyl bromide. The structural elucidation of these halogenated aromatic compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the confirmation of their molecular structures using fundamental spectroscopic techniques.

The unambiguous identification of positional isomers is a critical step in chemical synthesis to ensure the desired biological activity and to meet regulatory standards. Herein, we present a comparative summary of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound and two of its common isomers. The distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints, allowing for clear differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-, 2,4-, and 3,5-Dichlorobenzyl bromide.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) of -CH₂Br Protons (ppm)Chemical Shift (δ) and Multiplicity of Aromatic Protons (ppm)
This compound ~ 4.8 (s)~ 7.35 (d, J ≈ 8 Hz, 2H), 7.20 (t, J ≈ 8 Hz, 1H)
2,4-Dichlorobenzyl bromide ~ 4.6 (s)~ 7.5 (d, J ≈ 2 Hz, 1H), 7.4 (d, J ≈ 8 Hz, 1H), 7.25 (dd, J ≈ 8, 2 Hz, 1H)
3,5-Dichlorobenzyl bromide ~ 4.4 (s)~ 7.3 (s, 1H), 7.2 (s, 2H)
Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) of -CH₂Br Carbon (ppm)Chemical Shifts (δ) of Aromatic Carbons (ppm)
This compound ~ 30~ 136 (C-Cl), 132 (quaternary C), 130 (CH), 129 (CH)
2,4-Dichlorobenzyl bromide ~ 32~ 135 (C-Cl), 134 (C-Cl), 133 (quaternary C), 131 (CH), 130 (CH), 128 (CH)
3,5-Dichlorobenzyl bromide ~ 31~ 139 (quaternary C), 135 (C-Cl), 129 (CH), 127 (CH)
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (aromatic) StretchC-Cl StretchC-Br StretchBenzene Ring Vibrations
This compound ~ 3050-3100~ 750-800~ 600-650~ 1560, 1470
2,4-Dichlorobenzyl bromide ~ 3050-3100~ 800-850~ 600-650~ 1580, 1480
3,5-Dichlorobenzyl bromide ~ 3050-3100~ 850-900~ 600-650~ 1570, 1460
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺ Peak ClusterKey Fragmentation Peaks
This compound 238, 240, 242 (approx. 9:6:1 ratio)159/161 (loss of Br), 124 (loss of Br and Cl)
2,4-Dichlorobenzyl bromide 238, 240, 242 (approx. 9:6:1 ratio)159/161 (loss of Br), 124 (loss of Br and Cl)
3,5-Dichlorobenzyl bromide 238, 240, 242 (approx. 9:6:1 ratio)159/161 (loss of Br), 124 (loss of Br and Cl)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for dichlorobenzyl bromide derivatives.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified dichlorobenzyl bromide derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal. Perform peak picking and integration for ¹H NMR spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization is typically used for this class of compounds.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition:

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Analysis: Identify the molecular ion peak cluster, which will exhibit a characteristic isotopic pattern for compounds containing two chlorine atoms and one bromine atom. Analyze the fragmentation pattern to further confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Isomer Data Data_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Workflow for Structural Confirmation

A Researcher's Guide to Purity Analysis of Synthesized 2,6-Dichlorobenzyl Bromide by Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical synthesis and drug development, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of 2,6-Dichlorobenzyl bromide purity as determined by its melting point, a fundamental and accessible analytical technique. We present experimental protocols and data to differentiate between a pure sample and those containing common impurities.

Understanding Melting Point as a Purity Indicator

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[1] However, the presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, provides a straightforward and rapid method for assessing the purity of a synthesized compound like this compound.

Comparative Melting Point Data

The expected melting point of pure this compound is compared below with hypothetical impure samples. The primary impurity considered is the unreacted starting material, 2,6-Dichlorotoluene, which is a liquid at room temperature with a melting point of approximately 2°C.

Sample IDDescriptionExpected Melting Point Range (°C)Observations
P-01 Pure this compound54 - 56 °C[3][4][5]Sharp, clear transition from solid to liquid.
I-01 Synthesized this compound (minor impurity)51 - 54 °COnset of melting is lower than the pure sample, and the range is broader.
I-02 Synthesized this compound (significant impurity)47 - 52 °CSignificant depression of the melting point and a very broad melting range. The solid may appear to "sweat" or soften before melting begins.
Experimental Protocol for Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a synthesized this compound sample using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Synthesized this compound (dried)

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Reference standard of pure this compound (optional, for mixed melting point)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound sample is completely dry.

    • If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[6]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample firmly into the bottom. The packed sample height should be 2-3 mm.[6]

  • Loading the Apparatus:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • Rapid Heating (Optional): To save time, you can initially heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (e.g., to ~35°C for this compound).[6]

    • Slow Heating: Reduce the heating rate to 1-2°C per minute as you approach the expected melting point.[6] This slow rate is crucial for an accurate determination.

    • Observation: Observe the sample through the magnifying lens.

    • Record T1: Record the temperature at which the first drop of liquid appears.

    • Record T2: Record the temperature at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Mixed Melting Point (for Identity Confirmation):

    • If a pure standard is available, mix a small amount of your synthesized sample with an equal amount of the pure standard.

    • Determine the melting point of the mixture.

    • If your synthesized compound is pure and identical to the standard, the melting point of the mixture will be sharp and undepressed. If it is impure, the mixture's melting point will be depressed and broad.[6]

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using melting point analysis.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Measurement cluster_interpretation Data Interpretation Start Synthesized this compound Dry Dry Sample Thoroughly Start->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack 2-3 mm in Capillary Tube Grind->Pack Load Load Sample into Apparatus Pack->Load Heat Heat Slowly (1-2°C/min) Load->Heat Observe Observe Melting Heat->Observe Record Record T1 (First Liquid) & T2 (All Liquid) Observe->Record Result Melting Range (T1-T2) Record->Result Compare Compare to Literature Value (54-56°C) Result->Compare Pure Sharp Range (e.g., 54.5-55.5°C) => High Purity Compare->Pure Matches & is Narrow Impure Broad & Depressed Range (e.g., 51-54°C) => Impure Compare->Impure Broad or Depressed

Caption: Workflow for purity analysis via melting point determination.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,6-Dichlorobenzyl bromide is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of three primary synthetic routes to this compound, evaluating their cost-effectiveness, experimental protocols, and overall feasibility.

Three principal synthetic strategies for the preparation of this compound are:

  • Route A: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. This modern approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation.

  • Route B: Radical Bromination of 2,6-Dichlorotoluene with N-Bromosuccinimide (NBS). A classic and widely used method for benzylic bromination.

  • Route C: Bromination of 2,6-Dichlorobenzyl Alcohol. This route involves the conversion of the corresponding benzyl alcohol to the bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route. Costs are estimated based on commercially available reagent prices and are normalized per mole of this compound produced, assuming the reported yields.

Table 1: Starting Material and Reagent Costs per Mole of Product

Component Route A: Photocatalytic Route B: NBS Bromination Route C: PBr₃ Bromination
Starting Material 2,6-Dichlorotoluene2,6-Dichlorotoluene2,6-Dichlorobenzyl Alcohol
Molar Mass ( g/mol ) 161.03161.03177.03
Assumed Yield 91.4%[1][2]80%85%
Starting Material Moles per Mole Product 1.091.251.18
Starting Material Cost ($/mol product) ~$15.00~$17.00~$25.00
Key Reagents HBr (48%), H₂O₂ (30%)N-Bromosuccinimide (NBS)Phosphorus Tribromide (PBr₃)
Reagent Moles per Mole Product 1.64 (HBr), 1.64 (H₂O₂)[2]1.31 (NBS)0.40 (PBr₃)
Reagent Cost ($/mol product) ~$10.00~$20.00~$18.00
Solvent 1,2-DichloroethaneAcetonitrile or CCl₄Dichloromethane (DCM)
Estimated Solvent Cost ($/mol product) ~$5.00~$4.00~$3.00
Total Estimated Material Cost ($/mol product) ~$30.00 ~$41.00 ~$46.00

Table 2: Comparison of Reaction Parameters and Other Factors

Parameter Route A: Photocatalytic Route B: NBS Bromination Route C: PBr₃ Bromination
Reaction Time < 1 hour (in microreactor)[2]1-8 hours1-3 hours
Temperature 70°C[2]Reflux (e.g., ~82°C in MeCN)0°C to Room Temperature
Safety Concerns Explosion risk in batch reactors, mitigated by microreactors.[2]Use of toxic CCl₄ (can be replaced by acetonitrile), handling of NBS.PBr₃ is corrosive and reacts violently with water.
Environmental Impact "Green" process with water as the main byproduct.[2]Halogenated solvent waste, succinimide byproduct.Phosphorus-containing waste, halogenated solvent waste.
Purification Phase separation, potential for direct use.Filtration of succinimide, solvent removal, possible recrystallization.Aqueous workup, solvent removal, possible chromatography.

Experimental Protocols

Route A: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene

This protocol is based on the optimized conditions reported for a microchannel reactor setup.[1][2]

  • Solution Preparation:

    • Solution A: A 21.0 wt % solution of 2,6-Dichlorotoluene in 1,2-dichloroethane.

    • Solution B: A 16.3 wt % aqueous solution of hydrobromic acid (HBr).

    • Solution C: A 7.7 wt % aqueous solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • The solutions are pumped into a microchannel reactor with a T-mixer.

    • The molar ratio of HBr:H₂O₂:2,6-Dichlorotoluene is maintained at 1.5:1.5:1.[2]

  • Reaction Conditions:

    • The reactor is irradiated with an 87 W blue light source.

    • The reaction temperature is maintained at 70°C.

    • The residence time in the reactor is approximately 5.88 minutes.[2]

    • The reaction pressure is kept at 0.8 MPa.[2]

  • Workup and Purification:

    • The output from the reactor is collected. The organic phase is separated from the aqueous phase.

    • The organic phase, containing the product, can be washed with a mild reducing agent (e.g., sodium bisulfite solution) to remove any residual bromine, followed by a water wash.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization if necessary.

Route B: Radical Bromination of 2,6-Dichlorotoluene with NBS

This is a general protocol for benzylic bromination using N-Bromosuccinimide.

  • Reaction Setup:

    • To a solution of 2,6-Dichlorotoluene (1 equivalent) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) is added N-Bromosuccinimide (1.05-1.2 equivalents).

    • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 equivalents), is added to the mixture.

  • Reaction Conditions:

    • The mixture is heated to reflux with vigorous stirring.

    • The reaction is monitored by TLC or GC for the disappearance of the starting material.

    • The reaction can also be initiated by UV light.

  • Workup and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solid succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Route C: Bromination of 2,6-Dichlorobenzyl Alcohol with PBr₃

This is a general procedure for the conversion of a primary benzyl alcohol to a benzyl bromide.

  • Reaction Setup:

    • 2,6-Dichlorobenzyl alcohol (1 equivalent) is dissolved in a dry aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath to 0°C.

  • Reaction Conditions:

    • Phosphorus tribromide (PBr₃) (0.33-0.5 equivalents) is added dropwise to the cooled solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

    • The reaction progress is monitored by TLC.

  • Workup and Purification:

    • The reaction is carefully quenched by the slow addition of water or ice.

    • The mixture is transferred to a separatory funnel and the organic layer is separated.

    • The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine.

    • The organic phase is dried over an anhydrous drying agent.

    • The solvent is removed by rotary evaporation to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathways cluster_A Route A: Photocatalytic Oxidative Bromination cluster_B Route B: Radical Bromination cluster_C Route C: Alcohol Bromination A_start 2,6-Dichlorotoluene A_product This compound A_start->A_product Yield: 91.4% A_reagents HBr, H₂O₂, Light (hν) B_start 2,6-Dichlorotoluene B_product This compound B_start->B_product Yield: ~80% B_reagents NBS, Initiator (AIBN/BPO) C_start 2,6-Dichlorobenzyl Alcohol C_product This compound C_start->C_product Yield: ~85% C_reagents PBr₃ or SOBr₂

Caption: Synthetic pathways to this compound.

Conclusion

Based on this analysis, Route A (Photocatalytic Oxidative Bromination) emerges as the most cost-effective and environmentally friendly option for the synthesis of this compound. Its high yield, use of inexpensive and safer reagents, and generation of water as the primary byproduct make it an attractive "green" alternative to traditional methods. While the initial setup for a photochemical reactor, especially a microreactor, may require a higher capital investment, the long-term savings in material costs and waste disposal, coupled with the inherent safety advantages of continuous flow chemistry, present a compelling case for its adoption in both research and industrial settings.

Route B (NBS Bromination) remains a viable and well-established method. However, its cost-effectiveness is lower than the photocatalytic route due to the higher price of NBS. The use of potentially hazardous solvents like carbon tetrachloride is a significant drawback, although greener alternatives like acetonitrile are being employed.

Route C (Bromination of 2,6-Dichlorobenzyl Alcohol) is the least cost-effective of the three, primarily due to the higher cost of the starting material. While the reaction conditions are generally mild, the use of corrosive and water-sensitive reagents like PBr₃ requires careful handling. The potential for lower and more variable yields also adds to the overall cost.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, scale, available equipment, and safety considerations. However, the data strongly suggests that photocatalytic methods represent the future of efficient and sustainable synthesis for intermediates like this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
2,6-Dichlorobenzyl bromide

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